BHP
Description
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Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSFPTTKTYFPHFDLSHGSAQVKGHGAK |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
The proposed synthesis begins with the protection of a substituted phenol, proceeds through a Friedel-Crafts acylation to create the carbon skeleton, followed by cyclization with phenylhydrazine to form the pyridazinone core, and concludes with aromatization and deprotection steps.
Proposed Synthetic Pathway
The logical synthesis route is a five-step process designed to control regioselectivity and ensure high yields.
-
Protection: Methylation of 4-bromophenol to prevent O-acylation.
-
Friedel-Crafts Acylation: Reaction of the resulting 4-bromoanisole with succinic anhydride to form the γ-ketoacid intermediate.
-
Cyclization/Condensation: Reaction of the ketoacid with phenylhydrazine to form the dihydropyridazinone ring.
-
Aromatization: Dehydrogenation of the dihydropyridazinone to yield the stable aromatic pyridazinone ring.
-
Deprotection: Cleavage of the methyl ether to reveal the final hydroxyl group.
Data Presentation: Reagents and Intermediates
The following table summarizes the key reactants, intermediates, and the final product involved in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 4-Bromophenol | C₆H₅BrO | 173.01 | Starting Material |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | Intermediate 1 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Reactant |
| 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₁BrO₄ | 303.11 | Intermediate 2 (γ-Ketoacid) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Reactant |
| 5-(5-bromo-2-methoxyphenyl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one | C₁₇H₁₅BrN₂O₂ | 375.22 | Intermediate 3 |
| 5-(5-bromo-2-methoxyphenyl)-2-phenyl-2H-pyridazin-3-one | C₁₇H₁₃BrN₂O₂ | 373.20 | Intermediate 4 |
| 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one | C₁₆H₁₁BrN₂O₂ | 359.18 | Final Product |
Experimental Protocols
The following protocols are derived from standard procedures for analogous chemical transformations.[1][2][3][4] Researchers should perform optimization studies to determine the ideal conditions for this specific substrate.
Step 1: Synthesis of 4-Bromoanisole (Intermediate 1)
-
Dissolve 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure 4-bromoanisole.
Step 2: Synthesis of 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoic acid (Intermediate 2)
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (N₂ or Ar).[2][4]
-
Cool the suspension in an ice bath to 0 °C.
-
In a separate flask, dissolve 4-bromoanisole (1.0 eq) and succinic anhydride (1.1 eq) in the same solvent.
-
Add the solution of reactants dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The Friedel-Crafts acylation is a standard method for creating such γ-ketoacids.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure γ-ketoacid.
Step 3: Synthesis of 5-(5-bromo-2-methoxyphenyl)-2-phenyl-4,5-dihydro-2H-pyridazin-3-one (Intermediate 3)
-
Dissolve the γ-ketoacid (Intermediate 2, 1.0 eq) in glacial acetic acid or ethanol.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Heat the mixture to reflux for several hours. Monitor the formation of the pyridazinone ring by TLC.
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.
Step 4: Synthesis of 5-(5-bromo-2-methoxyphenyl)-2-phenyl-2H-pyridazin-3-one (Intermediate 4)
-
Dissolve the dihydropyridazinone (Intermediate 3, 1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (Br₂, 1.1 eq) in acetic acid dropwise while stirring.[1]
-
Heat the mixture gently to facilitate the dehydrogenation reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acid, and dry. Recrystallization may be necessary for purification.
Step 5: Synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one (Final Product)
-
Dissolve the methoxy-protected pyridazinone (Intermediate 4, 1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C or lower in an ice-salt or dry ice-acetone bath.
-
Add boron tribromide (BBr₃, 1.5-2.0 eq, typically as a 1M solution in DCM) dropwise.
-
Stir the reaction at low temperature for an hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the demethylation by TLC.
-
Upon completion, cool the mixture again and quench it carefully by the slow addition of water or methanol.
-
Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the final product by column chromatography or recrystallization to yield the target compound.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the core chemical transformation.
Caption: Proposed multi-step synthetic workflow.
Caption: Core reaction logic for pyridazinone ring formation.
References
In-depth Technical Guide: Chemical Properties of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
Disclaimer: Despite extensive searches, detailed experimental data and peer-reviewed literature specifically detailing the chemical properties, synthesis, and biological activities of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one are not publicly available at this time. The information presented herein is based on general knowledge of pyridazinone derivatives and publicly accessible data for structurally related compounds.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, analgesic, anti-inflammatory, and antihypertensive properties. The core structure, a six-membered ring with two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents. The specific compound, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, incorporates a brominated hydroxyphenyl moiety, which is a common feature in compounds with potential biological activity. This guide aims to provide a comprehensive overview of the expected chemical properties and potential biological significance of this molecule based on the available information for related structures.
Chemical Properties
Detailed, experimentally verified physicochemical properties for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one are not available in the searched literature. However, based on its structure, we can infer some general characteristics.
Table 1: Predicted Physicochemical Properties of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₁₆H₁₁BrN₂O₂ | Derived from the molecular structure. |
| Molecular Weight | 343.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Based on similar pyridazinone derivatives. |
| Melting Point | Not available | Would require experimental determination. |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | Common for compounds of this type. |
| Spectroscopic Data | Not available | Experimental data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is required for structural confirmation. |
Synthesis
A specific, validated experimental protocol for the synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one could not be located. However, a general synthetic approach for 5-aryl-2-phenyl-2H-pyridazin-3-ones can be proposed based on established methods for this class of compounds.
A plausible synthetic route would likely involve the condensation of a β-aroylpropionic acid derivative with phenylhydrazine. The key intermediate, a 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid, would be required.
Hypothetical Synthesis Workflow:
Caption: Hypothetical two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid
-
To a solution of a suitable 5-bromo-2-hydroxybenzoic acid derivative in a dry, inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0°C.
-
Slowly add succinic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
-
Dissolve the 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of phenylhydrazine.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product is expected to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and purify by recrystallization to obtain the final product.
Note: This is a generalized protocol and would require optimization for the specific substrate.
Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, the broader class of pyridazinone derivatives is known to exhibit a range of pharmacological effects. A research article titled "Analysis of Fluorescence Quenching for Newly Synthesized Biologically Active 3(2H)-pyridazinone Derivative by Aniline" suggests that this compound has been synthesized and may possess biological activity, but the full details of this research are not accessible.
Based on the activities of related compounds, potential areas of investigation for this molecule could include:
-
Antimicrobial Activity: Many pyridazinone derivatives have shown efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Activity: Some pyridazinones act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Without experimental data, any discussion of signaling pathways would be purely speculative. Should this compound exhibit, for example, anti-inflammatory activity via COX inhibition, the relevant pathway would be the arachidonic acid cascade.
Illustrative Signaling Pathway (Hypothetical COX Inhibition):
Caption: Hypothetical inhibition of COX enzymes by the target compound.
Conclusion
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one is a pyridazinone derivative with potential for biological activity, suggested by its structural similarity to other pharmacologically active compounds. However, a comprehensive understanding of its chemical and biological properties is currently hampered by the lack of publicly available, peer-reviewed research data. The information provided in this guide is based on established knowledge of the pyridazinone class of compounds and should be considered predictive until validated by experimental studies. Further research is necessary to elucidate the specific synthesis, physicochemical characteristics, and biological functions of this particular molecule.
Spectroscopic and Structural Elucidation of a Biologically Relevant BHP Pyridazinone Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the specific pyridazinone derivative, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, hereafter referred to as BHP pyridazinone. This document details the experimental protocols for its synthesis and characterization, presents a summary of its spectroscopic data, and explores its potential biological significance.
Introduction
Pyridazinone and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific derivative, this compound pyridazinone, which incorporates a brominated hydroxyphenyl moiety, is of particular interest for its potential biological activities. Spectroscopic analysis is a cornerstone in the characterization of such novel compounds, providing unequivocal evidence of their chemical structure and purity.
Synthesis and Experimental Protocols
The synthesis of this compound pyridazinone and related derivatives typically involves a multi-step reaction sequence. A general and adaptable protocol is outlined below, based on established synthetic methodologies for similar pyridazinone compounds.[4][5]
General Synthesis of 5-Aryl-2-phenyl-2H-pyridazin-3-one Derivatives
A common synthetic route to this class of compounds involves the reaction of a suitably substituted aroylpropionic acid with a hydrazine derivative.[4]
Materials:
-
Substituted β-aroylpropionic acid
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Cyclization: A mixture of the appropriate β-(substituted aroyl)propionic acid (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-2-phenyl-2H-pyridazin-3-one derivative.
dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="β-Aroylpropionic Acid"]; B [label="Phenylhydrazine"]; C [label="Reaction Mixture\n(Glacial Acetic Acid)"]; D [label="Reflux (4-6h)"]; E [label="Precipitation\n(Ice Water)"]; F [label="Filtration & Washing"]; G [label="Crude Product"]; H [label="Recrystallization\n(Ethanol)"]; I [label="Pure this compound Pyridazinone"];
A -> C; B -> C; C -> D [label="Heating"]; D -> E [label="Cooling"]; E -> F; F -> G; G -> H; H -> I; }
Caption: Workflow for structural elucidation.
-
¹H NMR: The signals in the aromatic region confirm the presence of the phenyl and bromohydroxyphenyl rings. The downfield singlet corresponds to the proton on the pyridazinone ring, and the broad singlet is characteristic of a phenolic hydroxyl group.
-
¹³C NMR: The carbonyl carbon signal confirms the presence of the pyridazinone core. The number and chemical shifts of the aromatic carbons are consistent with the proposed structure.
-
FT-IR: The broad O-H stretch is indicative of the hydroxyl group. The strong C=O absorption is characteristic of the amide bond in the pyridazinone ring. The various C=C and C=N stretches confirm the presence of the aromatic and heterocyclic rings.
-
Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to confirm its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Biological Significance and Potential Signaling Pathways
Pyridazinone derivatives are known to exhibit a range of biological activities, often attributed to their ability to interact with various biological targets. [2][3]The presence of the brominated hydroxyphenyl moiety in this compound pyridazinone may enhance its activity and specificity.
While the specific biological targets of this compound pyridazinone are yet to be fully elucidated, related compounds have been shown to act as:
-
Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase (COX) or modulating inflammatory signaling pathways like NF-κB.
-
Anticancer agents: Through mechanisms that may involve the inhibition of protein kinases or the induction of apoptosis.
-
Antimicrobial agents: By disrupting microbial cell wall synthesis or inhibiting essential enzymes.
dot
Caption: Potential NF-κB pathway inhibition.
Further research is necessary to identify the specific molecular targets of this compound pyridazinone and to fully understand its mechanism of action. This will be crucial for its development as a potential therapeutic agent.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic analysis of the this compound pyridazinone derivative. The outlined experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The structural elucidation, based on the synergistic interpretation of various spectroscopic techniques, is fundamental for the characterization of this and other novel chemical entities. The potential biological significance of this compound pyridazinone warrants further investigation to explore its therapeutic applications.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Unraveling the Mechanism of Action of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities.[1] This technical guide focuses on the putative mechanism of action of a specific derivative, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, based on extensive analysis of related compounds. The available evidence strongly suggests that this compound likely exerts its effects through anti-inflammatory and vasodilator pathways. This document provides a comprehensive overview of the core pharmacology, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Putative Mechanisms of Action
Based on the pharmacological profile of structurally related pyridazin-3(2H)-one derivatives, the primary mechanisms of action for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one are proposed to be:
-
Anti-inflammatory Activity: Primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
-
Vasodilator Activity: Likely mediated by the modulation of endothelial nitric oxide synthase (eNOS) and subsequent signaling pathways in vascular smooth muscle.
Anti-inflammatory Activity: COX-2 Inhibition
Pyridazinone derivatives have been extensively investigated as potent and selective inhibitors of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[2]
Quantitative Data: COX-2 Inhibitory Activity of Pyridazinone Analogs
While specific IC50 values for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one are not available in the public domain, the following table summarizes the COX-2 inhibitory activity of structurally similar pyridazinone derivatives, providing a strong rationale for its potential efficacy.
| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog A | 6-(4-methoxyphenyl)-2-phenyl-2H-pyridazin-3-one | 0.08 | >100 | >1250 | [3] |
| Analog B | 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-2H-pyridazin-3-one | 0.12 | >100 | >833 | [3] |
| Analog C | 6-(4-chlorophenyl)-2-phenyl-2H-pyridazin-3-one | 0.25 | >100 | >400 | [3] |
Signaling Pathway: COX-2 and Prostaglandin Synthesis
The anti-inflammatory effects of pyridazinone derivatives are attributed to their interference with the arachidonic acid cascade. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[1][4][5]
Experimental Protocol: In Vitro COX Fluorescent Inhibitor Screening Assay
This protocol outlines a common method for assessing the COX-1 and COX-2 inhibitory activity of a test compound.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Fluorometric plate reader
2. Procedure:
-
Prepare a solution of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Vasodilator Activity: eNOS Modulation
Several pyridazinone derivatives have demonstrated potent vasodilator effects, suggesting a potential application in cardiovascular diseases.[6] This vasodilation is often mediated through the endothelium-dependent release of nitric oxide (NO).
Quantitative Data: Vasodilator Activity of Pyridazinone Analogs
The following table presents the vasodilator activity of related pyridazinone compounds, measured as the concentration required to elicit 50% of the maximal relaxation (EC50) in pre-contracted rat aortic rings.
| Compound ID | Structure | Vasodilator EC50 (µM) | Reference |
| Analog D | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | 3.5 | [6] |
| Analog E | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 2.8 | [6] |
| Analog F | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 1.9 | [6] |
Signaling Pathway: eNOS and Vasodilation
The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
Experimental Protocol: Ex Vivo Rat Aortic Ring Vasodilation Assay
This protocol describes the methodology for assessing the vasodilator effect of a test compound on isolated rat aortic rings.[7][8][9][10]
1. Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
2. Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Vasodilation Assay:
-
After equilibration, induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine at 1 µM or KCl at 60 mM).
-
Once the contraction has stabilized, cumulatively add the test compound (5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one) in increasing concentrations to the organ bath.
-
Record the relaxation response at each concentration.
-
To assess the role of the endothelium, the experiment can be repeated in endothelium-denuded rings (endothelium removed by gentle rubbing of the intimal surface).
-
Calculate the percentage of relaxation for each concentration relative to the pre-contracted tension.
-
Determine the EC50 value by plotting the percentage of relaxation against the logarithm of the compound concentration.
Conclusion
The available body of evidence strongly supports the hypothesis that 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one acts as a dual anti-inflammatory and vasodilator agent. Its mechanism of action is likely centered on the selective inhibition of COX-2, leading to a reduction in pro-inflammatory prostaglandin synthesis, and the stimulation of eNOS, resulting in nitric oxide-mediated vasodilation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational framework for such future research and development efforts.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. brieflands.com [brieflands.com]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. 2.3. Experimental Procedure of Vasorelaxation Studies with Aortic Rings [bio-protocol.org]
- 8. Preparation of rat aortic rings [bio-protocol.org]
- 9. reprocell.com [reprocell.com]
- 10. Vascular Ring Preparation and Pharmacological Studies [bio-protocol.org]
The Solubility and Stability of Butylated Hydroxytoluene (BHT): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant in the pharmaceutical, food, and cosmetic industries. This document offers a consolidated resource for formulation scientists, analytical chemists, and researchers involved in the development of products containing BHT.
Executive Summary
Butylated Hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a lipophilic compound with potent antioxidant properties. Its primary function is to inhibit autoxidation by scavenging free radicals, thereby preventing the degradation of active pharmaceutical ingredients (APIs), excipients, and other organic materials.[1] The efficacy and utility of BHT in a formulation are critically dependent on its solubility and stability in the chosen solvent system. This guide details the solubility profile of BHT in various common solvents and explores its stability under different environmental conditions, including temperature, light, and pH.
Solubility of Butylated Hydroxytoluene
The solubility of BHT is a crucial parameter for its effective incorporation into liquid and semi-solid formulations. As a lipophilic molecule, BHT generally exhibits good solubility in organic solvents and limited solubility in aqueous media.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of BHT in water and a range of alcohols at various temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4^) |
| Water | 293.15 | 0.001 |
| 298.15 | 0.001 | |
| 303.15 | 0.002 | |
| 308.15 | 0.003 | |
| 313.15 | 0.003 | |
| Methanol | 293.15 | 10.81 |
| 298.15 | 12.32 | |
| 303.15 | 14.01 | |
| 308.15 | 15.89 | |
| 313.15 | 18.01 | |
| Ethanol | 293.15 | 12.55 |
| 298.15 | 14.45 | |
| 303.15 | 16.59 | |
| 308.15 | 19.01 | |
| 313.15 | 21.78 | |
| Propanol | 293.15 | 14.56 |
| 298.15 | 16.89 | |
| 303.15 | 19.53 | |
| 308.15 | 22.51 | |
| 313.15 | 25.90 | |
| Butanol | 293.15 | 16.82 |
| 298.15 | 19.68 | |
| 303.15 | 22.92 | |
| 308.15 | 26.61 | |
| 313.15 | 30.84 |
Data sourced from a study by Baluja et al.[2]
BHT is also soluble in other organic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Experimental Protocol for Solubility Determination
The following methodology is a standard approach for determining the solubility of BHT in various solvents.
Stability of Butylated Hydroxytoluene
The stability of BHT is paramount for its function as an antioxidant. Degradation of BHT can lead to a loss of protective efficacy and the formation of potentially reactive species. The primary degradation pathways for BHT include thermal degradation, photodegradation, and hydrolysis.
Thermal Stability
BHT exhibits good thermal stability in the absence of oxygen. Studies have shown that under a nitrogen atmosphere, BHT is stable up to 450 K. However, in the presence of oxygen, BHT is readily oxidized, with an initial oxidation temperature of approximately 332 K.
Experimental Protocol for Thermal Stability Assessment (Mini-Closed Pressure Vessel Test - MCPVT):
A known amount of BHT is placed in a glass test tube inside a sealed pressure vessel. The vessel is then pressurized with either an inert gas (e.g., nitrogen) or an oxidizing gas (e.g., oxygen). The temperature is ramped up at a controlled rate, and the pressure and temperature inside the vessel are continuously monitored to detect any exothermic reactions or gas consumption/generation, indicating decomposition or oxidation.
Photostability
BHT can be degraded by exposure to light, particularly UV radiation. Photo-oxidation of BHT can occur, and the presence of photosensitizers such as riboflavin can accelerate this process.[3][4] The degradation in the presence of riboflavin and light is mediated by reactive oxygen species, including singlet oxygen and superoxide anion radicals.[3][4]
Stability in Solution (pH and Light Influence)
A study on the stability of BHT (0.5 mmol/kg) in 80% v/v hydroalcoholic solutions at various pH values (2.5 to 10) and under different light conditions (dark vs. diffuse daylight) revealed the following:
-
Stable Conditions: BHT is stable in solutions with a pH below 9, regardless of light exposure.[5]
-
Degradation Condition: At a pH of 9 or higher, BHT shows instability.[5]
This indicates that BHT is suitable for use in neutral to acidic formulations, but its stability may be compromised in alkaline conditions.
Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism of BHT is through the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction.[1]
The resulting BHT phenoxy radical is relatively stable due to steric hindrance from the two tertiary-butyl groups and resonance delocalization, preventing it from initiating new radical chains.[1]
Experimental Protocols for Stability Assessment
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the amount of BHT remaining in a formulation over time and for detecting any degradation products.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of Butylated Hydroxytoluene. The quantitative data, experimental protocols, and mechanistic diagrams presented herein serve as a valuable resource for scientists and professionals in the pharmaceutical and related industries. A thorough understanding of these properties is essential for the successful formulation of stable and effective products containing BHT. Careful consideration of the solvent system, pH, and protection from light and high temperatures is crucial to ensure the optimal performance of BHT as an antioxidant.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Trajectory of Pyridazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a six-membered heterocyclic scaffold, has steadily emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of pyridazinone derivatives, focusing on their applications in oncology, cardiovascular diseases, and infectious diseases. It provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Potential of Pyridazinone Derivatives
Pyridazinone derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and proteins involved in cancer cell proliferation, survival, and angiogenesis.[1][2]
Mechanism of Action: Targeting Key Signaling Pathways
A significant number of pyridazinone derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for tumor growth and progression.[3] Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and tubulin.[1][2]
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Pyridazinone derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by pyridazinone derivatives.
References
initial screening of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one for anticancer activity
Initial Screening of Pyridazinone Analogs for Anticancer Activity: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Data for the specific compound 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one is not available in the public domain. This guide presents data on a structurally related class of compounds, 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, to provide insights into the potential anticancer activities of this scaffold.
The pyridazinone core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the initial screening of a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives, which serve as analogs to the requested compound. The data presented herein is based on published research and is intended to inform on the potential mechanisms of action and experimental protocols for evaluating such compounds.
Quantitative Data Summary
The anticancer activity of the 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives was evaluated against a panel of human cancer cell lines. The following table summarizes the growth inhibition data (GI50), which is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound | R-Group (at position 6) | Leukemia (HL-60 (TB)) GI₅₀ (µM) | Leukemia (SR) GI₅₀ (µM) | Non-Small Cell Lung Cancer (NCI-H522) GI₅₀ (µM) | Breast Cancer (BT-549) GI₅₀ (µM) |
| 2c | 4-Chlorophenyl | >100 | >100 | >100 | >100 |
| 2f | 2-Hydroxy-5-methylphenyl | >100 | >100 | >100 | >100 |
| 2g | 4-Methoxyphenyl | 1.89 | 1.98 | 1.78 | 1.92 |
Data extracted from a study on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones.[1][2]
Experimental Protocols
In Vitro Anticancer Screening
The primary screening of the synthesized compounds for anticancer activity was performed using the National Cancer Institute (NCI) in vitro disease-oriented human tumor cell line screen.
1. Cell Lines and Culture:
-
A panel of 60 human tumor cell lines representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer were used.
-
Cells were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells were maintained at 37°C in a 5% CO₂ atmosphere with 100% humidity.
2. Sulforhodamine B (SRB) Assay:
-
This assay is based on the measurement of cellular protein content.
-
Procedure:
-
Tumor cells were plated in 96-well microtiter plates and incubated for 24 hours.
-
The test compounds were added at various concentrations.
-
After a 48-hour incubation period, the cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with Sulforhodamine B (SRB) solution.
-
Unbound dye was removed by washing.
-
The protein-bound dye was solubilized with a TRIS base solution.
-
The absorbance was read on an automated plate reader at a wavelength of 515 nm.
-
-
The GI₅₀ values were calculated from the dose-response curves.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for anticancer screening and a plausible signaling pathway that could be affected by pyridazinone derivatives, leading to apoptosis.
Caption: General workflow for the synthesis and in vitro anticancer screening of pyridazinone derivatives.
Caption: A potential apoptotic signaling pathway modulated by pyridazinone derivatives.
Discussion and Future Directions
The initial screening of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives reveals that the nature of the substituent on the aryl ring at the 6-position significantly influences the anticancer activity. Compound 2g , with a 4-methoxyphenyl group, demonstrated potent activity against leukemia, non-small cell lung, and breast cancer cell lines, with GI50 values in the low micromolar range.[1][2] In contrast, compounds with chloro or hydroxy-methyl substitutions showed significantly less activity.
These findings suggest that the pyridazinone scaffold is a promising starting point for the development of novel anticancer agents. Further studies are warranted to elucidate the precise mechanism of action of these compounds. Based on literature for other pyridazinone derivatives, potential mechanisms could include the induction of apoptosis, cell cycle arrest, and the inhibition of specific kinases involved in cancer cell proliferation and survival.[3][4][5][6]
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a broader range of analogs to optimize the anticancer potency and selectivity.
-
Mechanism of action studies: Investigating the effects of the most potent compounds on cell cycle progression, apoptosis induction, and key signaling pathways in cancer cells.
-
In vivo studies: Evaluating the efficacy and toxicity of lead compounds in animal models of cancer.
By systematically exploring the chemical space around the pyridazinone core, it may be possible to develop novel and effective therapeutics for the treatment of various cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Proceed: Ambiguity of "BHP Compound" and Lack of Specific Anti-Inflammatory Studies
An in-depth technical guide on the preliminary anti-inflammatory studies of a "BHP compound" cannot be generated at this time due to the ambiguity of the compound's identity and a lack of publicly available research data specifically pertaining to its anti-inflammatory properties.
Initial investigations to identify a specific chemical entity consistently referred to as "this compound compound" in the context of anti-inflammatory research have yielded multiple, disparate possibilities, none of which are definitively the subject of dedicated preliminary anti-inflammatory studies. The potential interpretations of "this compound" include:
-
Bursal Hexapeptide (this compound): This is a peptide with known immunomodulatory functions, primarily related to enhancing immune responses, rather than suppressing inflammation.
-
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one (this compound): While the synthesis and spectroscopic properties of this pyridazinone derivative have been documented, its biological activities, including any anti-inflammatory effects, do not appear to be published in the accessible scientific literature. Although the broader class of pyridazinone derivatives is under investigation for anti-inflammatory potential, specific data for this "this compound" compound is not available.
-
Other Interpretations: The acronym "this compound" is also used for entities such as tert-butylhydroperoxide (a substance used to induce inflammation in experimental models), butylated hydroxytoluene/anisole (BHT/BHA, which are antioxidants), and in non-compound contexts like company names or medical conditions.
Further progress on this request would require a more specific identifier for the compound of interest, such as its full chemical name, CAS number, or citations for the relevant research studies.
Methodological & Application
Application Notes and Protocols for the Evaluation of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in Animal Models
Introduction
Pyridazine and its pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include, but are not limited to, anti-inflammatory, analgesic, antihypertensive, antiplatelet, and anticancer effects.[1] The compound 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one belongs to this class and is expected to exhibit biological activity. Preclinical evaluation in animal models is a critical step to determine the safety, efficacy, and pharmacokinetic profile of such a compound before it can be considered for human clinical trials.[2]
Potential Therapeutic Applications
Based on the known activities of similar pyridazinone derivatives, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one could be investigated for the following applications:
-
Anti-inflammatory Agent: Many pyridazinone derivatives have shown potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]
-
Analgesic: The anti-inflammatory properties of pyridazinones are often associated with analgesic effects.[1]
-
Antihypertensive Agent: Certain pyridazinone derivatives have demonstrated hypotensive and vasorelaxant effects.[3][4]
-
Anticancer Agent: Some compounds within this class have been explored for their potential in cancer therapy.[1]
Proposed Preclinical Evaluation Workflow
A typical preclinical workflow for evaluating a novel compound like 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in animal models would involve a series of sequential studies.
Experimental Protocols
The following are detailed, albeit generalized, protocols for key experiments in the preclinical evaluation of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
Acute Toxicity Study in Rodents (Up-and-Down Procedure)
Objective: To determine the acute toxicity of the compound and to identify a dose range for subsequent studies.
Materials:
-
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Healthy, young adult mice or rats (e.g., Swiss albino mice, 8-12 weeks old)
-
Standard laboratory animal diet and water
-
Oral gavage needles
-
Syringes
Protocol:
-
Acclimatize animals to the laboratory conditions for at least 7 days.
-
Fast animals overnight prior to dosing.
-
Prepare a stock solution of the test compound in the chosen vehicle.
-
Administer a single oral dose of the compound to one animal. The starting dose is typically based on in vitro data or data from similar compounds.
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this process until at least 4-5 animals have been tested, and the dose that causes mortality in approximately 50% of the animals (LD50) can be estimated.
-
Observe all animals for a total of 14 days for any delayed signs of toxicity.
-
Record body weight, food and water intake, and any clinical signs of toxicity daily.
-
At the end of the study, perform a gross necropsy on all animals.
Pharmacokinetic (PK) Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.
Materials:
-
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
-
Vehicle
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Administer a single dose of the compound to a group of cannulated rats (n=3-5 per group) via oral gavage and another group via intravenous (IV) injection.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.
Efficacy Study in a Carrageenan-Induced Paw Edema Model in Rats (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory efficacy of the compound.
Materials:
-
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
-
Vehicle
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-200g)
-
Pletysmometer
Protocol:
-
Divide the rats into several groups (n=6 per group): Vehicle control, positive control, and at least three dose levels of the test compound.
-
Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 2500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-t) (ng*h/mL) | 4200 ± 550 | 3500 ± 400 |
| Half-life (t1/2) (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Bioavailability (%) | 24 | - |
Table 2: Hypothetical Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.2 ± 0.15 | - |
| Indomethacin | 10 | 0.4 ± 0.08 | 66.7% |
| Compound X | 10 | 0.8 ± 0.12 | 33.3% |
| Compound X | 30 | 0.5 ± 0.10 | 58.3% |
| Compound X | 100 | 0.3 ± 0.07 | 75.0% |
Potential Signaling Pathway for Investigation
Given the potential anti-inflammatory activity of pyridazinone derivatives, a likely mechanism of action to investigate would be the cyclooxygenase (COX) pathway, which is central to inflammation.
This document provides a comprehensive, albeit generalized, guide for the initial preclinical evaluation of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in animal models. Researchers should adapt these protocols based on their specific research questions and available resources.
References
- 1. sarpublication.com [sarpublication.com]
- 2. [Strategic considerations on the design and choice of animal models for non-clinical investigations of cell-based medicinal products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones. A series of hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Efficacy of Benign Prostatic Hyperplasia (BPH) Therapies In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo techniques used to measure the efficacy of therapeutic candidates for Benign Prostatic Hyperplasia (BPH). This document includes descriptions of relevant animal models, detailed experimental protocols for key assays, and a summary of quantifiable outcome measures.
Introduction to Benign Prostatic Hyperplasia (BPH)
Benign Prostatic Hyperplasia is a non-malignant enlargement of the prostate gland, primarily affecting aging men.[1][2] The condition is characterized by the proliferation of both stromal and epithelial cells in the prostate's transition zone.[2] This enlargement can compress the urethra, leading to lower urinary tract symptoms (LUTS) such as frequent urination, difficulty in starting and stopping urination, and a weak urinary stream.[1] The pathophysiology of BPH is largely driven by androgens, particularly dihydrotestosterone (DHT), which is a potent metabolite of testosterone.[1][3] Two main classes of drugs are currently used to treat BPH: 5-alpha-reductase inhibitors, which block the conversion of testosterone to DHT, and alpha-1 adrenergic receptor antagonists, which relax the smooth muscle of the prostate and bladder neck.[1][2][3]
In Vivo Models of BPH
The development of effective BPH therapies relies on the use of robust in vivo animal models that recapitulate key aspects of the human condition. While a perfect animal model that fully mimics human BPH does not exist, several induced and spontaneous models are widely used.[4][5]
Testosterone-Induced BPH Model in Rodents: This is the most common and well-established model for studying BPH.[6][7] Administration of exogenous testosterone to castrated rats or mice leads to prostatic growth and cellular proliferation, mimicking the androgen-dependent nature of BPH.
Spontaneous BPH in Aged Dogs: Aged, intact male dogs naturally develop BPH with histological and clinical features that closely resemble the human condition, making them a valuable, albeit more complex and costly, model.[7][8]
Key Efficacy Parameters and Measurement Techniques
The efficacy of a potential BPH therapy is assessed by a combination of anatomical, histological, and functional measurements.
Prostate Size and Weight:
A primary indicator of BPH is an increase in prostate size and weight.
-
Measurement: At the end of a study, animals are euthanized, and the prostate gland is carefully dissected and weighed. The prostate weight is often normalized to the animal's body weight to account for variations in animal size.
-
Imaging: In larger animal models like dogs, prostate volume can be monitored non-invasively throughout the study using transrectal ultrasound (TRUS).[9]
Urodynamic and Micturition Analysis:
Functional assessment of bladder outlet obstruction is crucial for evaluating the therapeutic potential of a compound.
-
Micturition Frequency and Volume: Animals can be housed in metabolic cages that record the frequency and volume of urination. An increased frequency and decreased volume per micturition are indicative of BPH-like symptoms.[7]
-
Uroflowmetry: This technique directly measures the urine flow rate. In anesthetized animals, the bladder can be filled with saline, and the flow rate during voiding is measured.[1]
Histological Analysis:
Microscopic examination of prostate tissue provides insights into the cellular changes associated with BPH and the effects of treatment.
-
Glandular and Stromal Proliferation: Prostate tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize the glandular and stromal components. The ratio of glandular to stromal tissue can be quantified using image analysis software.
-
Epithelial Thickness: The thickness of the prostatic epithelium is a marker of glandular hyperplasia and can be measured from stained tissue sections.
Molecular and Biomarker Analysis:
Analysis of molecular markers can provide mechanistic insights into the efficacy of a therapeutic agent.
-
Proliferating Cell Nuclear Antigen (PCNA) Staining: Immunohistochemical staining for PCNA, a marker of cell proliferation, can be used to quantify the number of dividing cells in the prostate.
-
Apoptosis Assays: Assays such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) can be used to detect and quantify apoptosis (programmed cell death) in prostate tissue, which is relevant for therapies that aim to reduce prostate size by inducing cell death.
-
Gene and Protein Expression: The expression levels of key proteins involved in BPH pathogenesis, such as the androgen receptor, 5-alpha-reductase, and alpha-1 adrenergic receptors, can be measured using techniques like Western blotting, immunohistochemistry, or quantitative PCR.
Quantitative Data Summary
| Efficacy Parameter | Measurement Technique | BPH Model (Untreated) | Expected Outcome with Effective Treatment |
| Prostate Weight | Gravimetric analysis | Increased | Decreased |
| Prostate Volume | Transrectal Ultrasound (TRUS) | Increased | Decreased |
| Micturition Frequency | Metabolic Cages | Increased | Decreased |
| Micturition Volume | Metabolic Cages | Decreased | Increased |
| Urine Flow Rate | Uroflowmetry | Decreased | Increased |
| Glandular Epithelial Thickness | Histology (H&E staining) | Increased | Decreased |
| Cell Proliferation | Immunohistochemistry (PCNA) | Increased | Decreased |
| Apoptosis | TUNEL Assay | Decreased | Increased |
Experimental Protocols
Protocol 1: Testosterone-Induced BPH in Rats
Objective: To induce benign prostatic hyperplasia in rats for the evaluation of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Testosterone propionate
-
Corn oil (vehicle)
-
Surgical instruments for castration
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Castration: Anesthetize the rats and perform bilateral orchiectomy (castration) to remove the endogenous source of testosterone. Allow the animals to recover for at least 7 days.
-
BPH Induction: Following the recovery period, administer testosterone propionate (e.g., 3 mg/kg, subcutaneously) dissolved in corn oil daily for 4 weeks to induce prostatic hyperplasia. A control group should receive the vehicle (corn oil) only.
-
Treatment Administration: The therapeutic agent or vehicle can be administered concurrently with the testosterone injections, starting from the first day of testosterone administration.
-
Efficacy Assessment: At the end of the 4-week induction period, perform efficacy measurements as described in the "Key Efficacy Parameters" section.
Protocol 2: Histological Assessment of Prostatic Hyperplasia
Objective: To evaluate the effect of a therapeutic agent on the histology of the prostate in a BPH animal model.
Materials:
-
Prostate tissue samples fixed in 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Processing: Following dissection, fix the prostate tissue in 10% neutral buffered formalin for 24-48 hours. Dehydrate the tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on glass slides.
-
Staining: Deparaffinize the tissue sections in xylene and rehydrate through graded ethanol solutions to water. Stain the sections with Hematoxylin and Eosin (H&E).
-
Imaging: Capture digital images of the stained tissue sections using a microscope.
-
Analysis:
-
Glandular Epithelial Thickness: Measure the height of the glandular epithelium at multiple locations for each prostate lobe.
-
Stromal-to-Epithelial Ratio: Use image analysis software to quantify the area of the stromal and epithelial components to determine the ratio.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in BPH
The two primary signaling pathways targeted by current BPH therapies are the androgen receptor signaling pathway and the alpha-1 adrenergic receptor signaling pathway.
Caption: Key signaling pathways in BPH pathogenesis and therapeutic intervention.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel BPH therapeutic agent in a rodent model.
Caption: A standard experimental workflow for preclinical BPH efficacy studies.
References
- 1. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]
- 2. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Animal models of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 8. Canine prostate models in preclinical studies of minimally invasive interventions: part II, benign prostatic hyperplasia models - Sun - Translational Andrology and Urology [tau.amegroups.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Assessing the Cytotoxicity of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, cardiovascular, and anticancer effects[1][2][3]. Some pyridazinone derivatives have been reported to act as cytotoxic agents, reducing the proliferation of tumors[1]. This document provides a detailed protocol for assessing the cytotoxic potential of the novel compound 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
The following protocols outline methods for determining the compound's effect on cell viability and proliferation, assessing membrane integrity, and investigating the induction of apoptosis. These assays are fundamental in early-stage drug discovery and toxicological screening[4].
Recommended Cell Lines
The choice of cell line is critical for cytotoxicity assessment. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to determine the compound's potency and selectivity. Based on studies of similar compounds, the following cell lines are suggested:
-
Human Colon Carcinoma: HCT116[5]
-
Human Lung Carcinoma: A549
-
Human Breast Adenocarcinoma: MCF-7
-
Human Prostate Cancer: PC-3
-
Non-Cancerous Human Cell Line: e.g., human dermal fibroblasts (HDF) or an immortalized non-cancerous epithelial line like BEAS-2B, to assess general toxicity.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. The primary metric for cytotoxicity is the IC50 value, the concentration of a compound that inhibits a biological process by 50%.
Table 1: Cytotoxicity of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one as determined by MTT Assay after 72h exposure.
| Cell Line | IC50 (µM) |
| HCT116 | Experimental Value |
| A549 | Experimental Value |
| MCF-7 | Experimental Value |
| PC-3 | Experimental Value |
| HDF | Experimental Value |
Table 2: Membrane Integrity Assessment by LDH Assay after 24h exposure.
| Concentration (µM) | % Cytotoxicity (HCT116) | % Cytotoxicity (HDF) |
| 0.1 | Experimental Value | Experimental Value |
| 1 | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value |
| 100 | Experimental Value | Experimental Value |
| Positive Control | Experimental Value | Experimental Value |
Table 3: Apoptosis Induction by Annexin V/PI Staining after 48h exposure in HCT116 cells.
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | Experimental Value | Experimental Value |
| IC50/2 | Experimental Value | Experimental Value |
| IC50 | Experimental Value | Experimental Value |
| 2 x IC50 | Experimental Value | Experimental Value |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals[6].
Materials:
-
5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Selected cell lines
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[6][8].
-
Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals[8].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader[8].
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes, which is an indicator of cytotoxicity[4][9].
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Selected cell lines
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of the test compound for the desired time (e.g., 24 hours). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Following the kit manufacturer's instructions, transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm)[9].
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membranes[10][11].
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Complete cell culture medium
-
Selected cell lines
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at various concentrations (e.g., based on the IC50 from the MTT assay) for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes[11].
-
Analyze the cells by flow cytometry within one hour.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing the cytotoxicity of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Preparation of Butylated Hydroxytoluene (BHP) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butylated Hydroxytoluene (BHT), also referred to as BHP, is a synthetic, lipophilic antioxidant widely utilized in laboratory settings to prevent the oxidative degradation of various substances.[1][2] Its primary function is to scavenge free radicals, thereby inhibiting lipid peroxidation and other oxidative processes.[1] Accurate and consistent preparation of this compound stock solutions is crucial for ensuring the reproducibility and reliability of experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions in both organic and aqueous media.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | Butylated Hydroxy Toluene, BHT, AO-29 | [1][2] |
| Formal Name | 2,6-di-tert-butyl-4-hydroxytoluene | [1] |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.4 g/mol | [1] |
| Physical Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage (Solid) | Room temperature | [1] |
| Stability (Solid) | ≥ 4 years | [1] |
Solubility Data
This compound exhibits high solubility in organic solvents and is sparingly soluble in aqueous solutions.[1] The choice of solvent is therefore dependent on the specific experimental application.
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 44 mg/mL (199.68 mM) in fresh DMSO | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:3 Ethanol:PBS (pH 7.2) | 0.25 mg/mL | [1] |
Experimental Protocols
This protocol is suitable for applications where an organic solvent is compatible with the experimental system.
Materials:
-
Butylated Hydroxytoluene (this compound), crystalline solid
-
Anhydrous Ethanol (EtOH)
-
Inert gas (Argon or Nitrogen)
-
Appropriate volumetric flasks and pipettes
-
Low retention siliconized microcentrifuge tubes
Procedure:
-
Accurately weigh 220.35 mg of this compound.[3]
-
Transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the this compound.
-
Once dissolved, bring the final volume to 10 mL with ethanol.[3]
-
Purge the solution with an inert gas, such as argon or nitrogen, to minimize oxidation.[1]
-
Store the 100 mM stock solution in 500 µL aliquots in low retention siliconized microcentrifuge tubes at -20°C.[3]
For experiments requiring an aqueous environment, this compound should first be dissolved in an organic solvent before dilution in the aqueous buffer of choice.[1]
Materials:
-
100 mM this compound stock solution in Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2 or other desired aqueous buffer
Procedure for a 10 mM (100x) this compound stock in PBS:
-
Take 5 µL of the 1000x (100 mM) this compound stock solution in ethanol.[3]
-
Add it to 45 µL of PBS.[3]
-
Vortex the solution briefly to ensure it is well mixed.[3]
Note: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for preparing this compound stock solutions.
Caption: Workflow for preparing an organic stock solution of this compound.
Caption: Workflow for preparing an aqueous working solution of this compound.
Applications and Recommended Concentrations
This compound stock solutions are utilized in a variety of laboratory applications, primarily as an antioxidant.
| Application | Final Concentration | Reference |
| Antioxidant in plasma/serum samples | 100 µM | [3] |
| Antioxidant in tissue homogenates | 50 µM | [3] |
| Inhibition of lipid peroxidation in vitro | 45 µg/mL | [1] |
| Reduction of malondialdehyde in boar sperm | 0.025 - 3.2 mM | [1] |
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for Butylated Hydroxytoluene before use.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
References
Application Note & Protocol: Quantitative Analysis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a proposed analytical method for the quantitative determination of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one (hereinafter referred to as "the analyte") in human plasma. This method is intended for use in pharmacokinetic, toxicokinetic, and other drug development studies.
Principle of the Method
The analytical method described is based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[1][2] The protocol involves the extraction of the analyte and an internal standard (IS) from human plasma via protein precipitation.[2][3] The separated compounds are then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures specificity and accurate quantification.
Materials and Instrumentation
Reagents and Chemicals
-
Reference standards for the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Control human plasma (K2-EDTA).
Instrumentation
-
HPLC System: A system capable of gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S).
-
Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
Preparation of Calibration Curve and Quality Control Samples
-
Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the CC and QC samples.
-
CC Levels: Prepare 8-10 non-zero concentration levels covering the intended analytical range.
-
QC Levels: Prepare samples at a minimum of four concentration levels:
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (prepared in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing the analyte and IS.
-
Analyte: Q1 (Precursor Ion) → Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) → Q3 (Product Ion)
-
-
Key Parameters: IonSpray Voltage, Temperature, Gas 1, Gas 2, and Collision Energy to be optimized for maximum signal intensity.
-
Data Presentation: Method Validation Summary
Bioanalytical method validation is essential to ensure the reliability of the data. The following table summarizes the typical acceptance criteria for the validation of this method, based on FDA and ICH M10 guidelines.[2]
| Parameter | Concentration Level | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | LLOQ | Within 80-120% of the nominal value[2][4] |
| LQC, MQC, HQC | Within 85-115% of the nominal value[2][4] | |
| Precision (%CV) | LLOQ | ≤ 20%[4] |
| LQC, MQC, HQC | ≤ 15%[4] | |
| Selectivity | Blank Plasma | No significant interfering peaks at the retention times of the analyte and IS. |
| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible. |
| Matrix Effect | LQC, HQC | CV of IS-normalized matrix factor ≤ 15%. |
| Stability | LQC, HQC | Analyte concentration within ±15% of the nominal concentration under various storage conditions (e.g., Bench-top, Freeze-thaw, Long-term).[1] |
Bioanalytical Workflow Overview
The overall process from receiving a sample to reporting the final concentration data follows a structured logical pathway to ensure data integrity and regulatory compliance.
References
Application Notes and Protocols: The Role of Benzimidazole Derivatives in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinase inhibitors are a cornerstone of modern drug discovery, particularly in oncology and immunology. The diverse family of benzimidazole derivatives has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. These compounds often exhibit their inhibitory effects by competing with ATP for binding to the kinase active site. This document provides a detailed overview of the practical application of benzimidazole-based compounds in kinase inhibition assays, including experimental protocols and data presentation. While the specific compound N-(4-(tert-butyl)phenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamide (BHP) is not extensively documented as a kinase inhibitor in publicly available literature, we will use closely related benzimidazole derivatives as illustrative examples to provide relevant and practical guidance.
Core Concepts in Kinase Inhibition Assays
Kinase assays are essential for determining the potency and selectivity of potential inhibitors. The fundamental principle involves measuring the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity, typically measured by the phosphorylation of a substrate, indicates inhibition.
Key Parameters:
-
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce kinase activity by 50%. It is a standard measure of inhibitor potency.
-
Selectivity: The ability of a compound to inhibit a specific target kinase over other kinases. This is crucial for minimizing off-target effects and potential toxicity.
Experimental Protocols
Several assay formats are available for measuring kinase activity, each with its own advantages and limitations. Below are protocols for commonly used kinase inhibition assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This is considered the "gold standard" for its direct measurement of phosphate transfer.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compound (benzimidazole derivative) dissolved in DMSO
-
Phosphocellulose or filter-binding plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Fluorescence-Based Kinase Assay
This method offers a non-radioactive alternative with high-throughput capabilities.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
ATP
-
Stop solution
-
Fluorescence plate reader
Procedure:
-
Follow steps 1-3 from the radiometric assay protocol.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths. The change in fluorescence is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition and determine the IC50 value as described previously.
Data Presentation
Quantitative data from kinase inhibition assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Data for Benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | Kinase X | 15 |
| Kinase Y | 250 | |
| Kinase Z | >10,000 | |
| Compound B | Kinase X | 5 |
| Kinase Y | 80 | |
| Kinase Z | 5,000 | |
| Staurosporine | Kinase X | 2 |
| (Control) | Kinase Y | 10 |
| Kinase Z | 50 |
This table provides a template for summarizing the potency and selectivity of test compounds against a panel of kinases.
Visualization of Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: A generalized workflow for a kinase inhibition assay.
Caption: Inhibition of the MAPK/ERK signaling pathway by a benzimidazole derivative.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
I. Experimental Protocols
The synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one is typically achieved in a two-step process:
-
Step 1: Friedel-Crafts Acylation - Synthesis of the intermediate, 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid.
-
Step 2: Cyclocondensation - Reaction of the intermediate with phenylhydrazine to form the final product.
Protocol 1: Synthesis of 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid
Materials:
-
4-Bromophenol
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (2.2 eq) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
To this mixture, add a solution of 4-bromophenol (1.0 eq) in nitrobenzene dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The reaction mixture is then poured into a mixture of crushed ice and concentrated HCl (5%).
-
The aqueous layer is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of toluene and hexane to afford 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid as a solid.
Protocol 2: Synthesis of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
Materials:
-
4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of 4-(5-bromo-2-hydroxyphenyl)-4-oxobutanoic acid (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid is heated to reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
II. Data Presentation
Table 1: Optimization of Reaction Conditions and Yields
| Entry | Step | Parameter Varied | Condition | Yield (%) | Observations |
| 1 | 1 | Lewis Acid | AlCl₃ (2.2 eq) | 65-75 | Standard condition. |
| 2 | 1 | Lewis Acid | FeCl₃ (2.2 eq) | 40-50 | Lower yield compared to AlCl₃. |
| 3 | 1 | Solvent | Dichloromethane | 30-40 | Lower yield, requires higher catalyst loading. |
| 4 | 1 | Temperature | 80 °C | 50-60 | Increased side products, darker reaction mixture. |
| 5 | 2 | Solvent | Ethanol | 70-80 | Slower reaction time compared to acetic acid. |
| 6 | 2 | Solvent | Toluene | 60-70 | Requires a Dean-Stark trap to remove water. |
| 7 | 2 | Catalyst | None (in Ethanol) | 50-60 | Significantly slower reaction. |
| 8 | 2 | Temperature | Room Temperature | <10 | Reaction does not proceed to a significant extent. |
Note: Yields are representative and may vary based on experimental conditions and scale.
III. Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the role of excess AlCl₃ in the Friedel-Crafts acylation step?
A1: In the Friedel-Crafts acylation of phenols, the Lewis acid (AlCl₃) can coordinate to the hydroxyl group of the phenol, deactivating it. An excess of AlCl₃ is required to ensure there is enough catalyst available to activate the succinic anhydride and facilitate the acylation reaction on the aromatic ring.
Q2: Why is nitrobenzene used as a solvent in the Friedel-Crafts acylation?
A2: Nitrobenzene is a good solvent for Friedel-Crafts reactions as it can dissolve the aluminum chloride complex and the reactants. Its high boiling point also allows for a wider range of reaction temperatures. However, it is toxic and should be handled with care. Dichloromethane can be used as an alternative, but may result in lower yields.
Q3: Can other Lewis acids be used for the Friedel-Crafts acylation?
A3: Yes, other Lewis acids like FeCl₃ or ZnCl₂ can be used, but AlCl₃ is generally the most effective for this type of reaction. The yields may be lower with other catalysts as indicated in Table 1.
Q4: What is the purpose of using glacial acetic acid in the cyclocondensation step?
A4: Glacial acetic acid acts as both a solvent and a catalyst in the cyclocondensation reaction. It facilitates the formation of the hydrazone intermediate and the subsequent intramolecular cyclization to form the pyridazinone ring.
Q5: How can I monitor the progress of the reactions?
A5: Both reactions can be conveniently monitored by Thin Layer Chromatography (TLC). For the Friedel-Crafts acylation, a mobile phase of ethyl acetate/hexane (e.g., 1:1) can be used. For the cyclocondensation, a mobile phase of ethyl acetate/hexane (e.g., 3:7) is suitable. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Troubleshooting Guide
Issue 1: Low or no yield in the Friedel-Crafts acylation step.
| Possible Cause | Suggested Solution |
| Moisture in the reaction: | AlCl₃ is highly hygroscopic and reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive AlCl₃: | Use a fresh, unopened container of anhydrous AlCl₃. The catalyst should be a fine, white to pale-yellow powder. |
| O-acylation instead of C-acylation: | This is a common side reaction with phenols. Using a larger excess of AlCl₃ (up to 3 equivalents) can favor C-acylation. Running the reaction at a lower temperature initially can also help. |
| Insufficient reaction time or temperature: | Ensure the reaction is stirred for the recommended time. If the reaction is sluggish, a slight increase in temperature might be necessary, but this can also lead to more side products. |
Issue 2: Formation of multiple products in the cyclocondensation step.
| Possible Cause | Suggested Solution |
| Side reactions of phenylhydrazine: | Phenylhydrazine can undergo oxidation or other side reactions at high temperatures. Ensure the reaction is not heated for an unnecessarily long time. |
| Formation of regioisomers: | If the starting ketoacid is not pure, it could lead to the formation of isomeric pyridazinone products. Ensure the intermediate from Step 1 is thoroughly purified. |
| Incomplete cyclization: | The hydrazone intermediate may not have fully cyclized. Ensure the reaction is refluxed for a sufficient amount of time. Adding a catalytic amount of a stronger acid (e.g., a drop of H₂SO₄) can sometimes promote cyclization, but should be done cautiously. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Oily product: | If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also try to extract the product with an organic solvent and then purify by column chromatography. |
| Persistent impurities: | If recrystallization is not sufficient to purify the product, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended. |
| Product is insoluble in recrystallization solvent: | If the product is not soluble in hot ethanol, try other solvents like isopropanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane. |
IV. Mandatory Visualization
Diagrams
Caption: Synthetic workflow for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
Caption: Troubleshooting guide for low synthesis yield.
Technical Support Center: Improving the Solubility of Beta-Hydroxybutyrate (BHP) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing beta-hydroxybutyrate (BHP) formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is beta-hydroxybutyrate (this compound) and why is its solubility important for in vivo studies?
A1: Beta-hydroxybutyrate (this compound) is a ketone body that serves as an alternative energy source for the body, particularly during periods of low glucose availability. For in vivo studies, ensuring adequate solubility is crucial for accurate dosing, achieving desired bioavailability, and obtaining reliable experimental outcomes. Poor solubility can lead to inaccurate and inconsistent results.
Q2: What are the common forms of this compound used in research?
A2: this compound is most commonly used in the form of its mineral salts: sodium, potassium, magnesium, and calcium beta-hydroxybutyrate. These salt forms are generally considered water-soluble. This compound can also be found as a free acid or in ester forms.
Q3: What are the main challenges when formulating this compound for in vivo studies?
A3: The primary challenges include:
-
Achieving High Concentrations: While this compound salts are soluble, achieving the high concentrations often required for in vivo efficacy studies can be difficult.
-
Unpleasant Taste: this compound salts have a notoriously strong and unpleasant taste, which can be a significant issue for oral administration in animal studies, potentially leading to aversion and inconsistent dosing.
-
High Electrolyte Load: Administering high doses of this compound salts can lead to an excessive intake of minerals (sodium, potassium, calcium, magnesium), which may cause adverse physiological effects and confound experimental results.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Salts at High Concentrations
Symptom: The this compound salt does not fully dissolve in the vehicle, or precipitation occurs over time.
Possible Causes:
-
Exceeding the solubility limit of the specific this compound salt in the chosen solvent.
-
The temperature of the solvent is too low.
-
The pH of the solution is not optimal.
Solutions:
-
Optimize Solvent and Temperature:
-
While water is the most common solvent, for some applications, co-solvents can be explored, though their in vivo compatibility must be carefully considered.
-
Gently warming the solvent can increase the solubility of most salts. Ensure the final solution is cooled to the appropriate temperature before administration.
-
-
pH Adjustment:
-
The solubility of this compound salts can be influenced by pH. While extensive pH shifts are generally not recommended for in vivo formulations, slight adjustments within a physiologically tolerable range might be beneficial. However, the stability of the this compound salt at different pH values should be verified.
-
-
Use of Solubilizing Excipients:
-
For research purposes, the inclusion of certain excipients could be explored, but their potential impact on the in vivo study must be thoroughly evaluated.
-
Issue 2: Animal Aversion to this compound Formulation Due to Unpleasant Taste
Symptom: Animals refuse to consume the formulation, or show signs of distress after oral administration.
Possible Causes:
-
The inherent bitter and salty taste of this compound salts.
Solutions:
-
Taste-Masking Strategies:
-
Sweeteners: The addition of non-caloric sweeteners like sucralose or stevia can help mask the unpleasant taste.
-
Flavoring Agents: Natural or artificial flavors compatible with the animal species can be used to improve palatability.
-
Cyclodextrins: These molecules can encapsulate the this compound salt, physically shielding it from the taste receptors.[2][3][4]
-
Issue 3: Concerns About High Electrolyte Load from this compound Salt Administration
Symptom: Potential for adverse effects due to high intake of sodium, potassium, calcium, or magnesium, which could interfere with the study's objectives.
Possible Causes:
-
The need to administer high doses of this compound to achieve the desired physiological effect.
Solutions:
-
Use of Mixed Mineral Salts: Formulations containing a blend of different this compound salts can help to distribute the mineral load, avoiding an excess of a single electrolyte.[5][6]
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Formulation with this compound Free Acid: In some cases, a combination of this compound free acid and this compound salts can be used to reduce the overall mineral content. However, the acidic nature of the free form needs to be carefully buffered to avoid gastrointestinal issues.[5]
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This compound Esters: this compound esters are an alternative that does not contribute to the electrolyte load. These compounds are metabolized in the body to release this compound.
Quantitative Data: Solubility of this compound Salts
| This compound Salt | Solvent | Solubility | Reference |
| Sodium DL-β-Hydroxybutyrate | Water | 1 g/10 mL (100 g/L or 10 g/100mL) | [7] |
| (S)-3-Hydroxybutyrate (Sodium Salt) | PBS (pH 7.2) | ~10 mg/mL (10 g/L or 1 g/100mL) | [8] |
| Calcium 3-Hydroxybutyrate | Water | 25.0089 g/100mL | [9] |
| Magnesium β-Hydroxybutyrate | Water, Methanol, Ethanol | Soluble (quantitative data not specified) | [5][8][10] |
| Potassium β-Hydroxybutyrate | Water | Soluble (quantitative data not specified) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of a this compound Salt
Objective: To determine the approximate solubility of a this compound salt in water at a specific temperature.
Materials:
-
This compound salt powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or hot plate
-
Calibrated balance
-
Volumetric flasks
-
Centrifuge
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of the this compound salt to a known volume of water in several flasks.
-
Place the flasks in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Stir the solutions vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the solutions to stand undisturbed for a sufficient time for the undissolved solute to settle.
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Carefully collect a sample of the supernatant. To remove any suspended particles, centrifuge the sample.
-
Accurately dilute the clear supernatant to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Preparation of a Taste-Masked this compound Solution using Cyclodextrin
Objective: To prepare a this compound solution with improved palatability for oral administration in animal studies.
Materials:
-
This compound salt
-
Beta-cyclodextrin (β-cyclodextrin) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Optional: a non-caloric sweetener (e.g., sucralose) and a flavoring agent.
Procedure:
-
Determine the desired concentrations of this compound and cyclodextrin. A molar ratio of 1:1 (this compound:cyclodextrin) is a common starting point.
-
In a beaker, dissolve the cyclodextrin in the required volume of distilled water with stirring. Gentle warming can aid dissolution.
-
Once the cyclodextrin is fully dissolved, slowly add the this compound salt to the solution while continuing to stir.
-
Continue stirring until the this compound salt is completely dissolved. The solution should be clear.
-
If desired, add a small amount of sweetener and/or flavoring agent and stir until fully dissolved.
-
Allow the solution to cool to room temperature before use.
-
It is advisable to perform a small pilot taste test (if appropriate and safe for the animal model) to assess the effectiveness of the taste masking.
Signaling Pathways and Experimental Workflows
This compound Signaling through GPR109A (HCAR2) Receptor
Beta-hydroxybutyrate is a known agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of this receptor by this compound initiates a signaling cascade that can lead to various cellular responses, including the inhibition of lipolysis and modulation of inflammation.[1][11][12][13][14][15][16][17][18][19]
Caption: this compound activates the GPR109A receptor, leading to downstream cellular responses.
This compound as a Histone Deacetylase (HDAC) Inhibitor
This compound can act as an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression. This mechanism is implicated in the anti-inflammatory and neuroprotective effects of this compound.[18][20]
Caption: this compound inhibits HDACs, leading to changes in gene expression.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. CN113660930A - Beta-hydroxybutyrate mixed salt-acid compositions and methods of use - Google Patents [patents.google.com]
- 4. US10973786B2 - R-beta-hydroxybutyrate, S-beta-hydroxybutyrate, and RS-beta-hydroxybutyrate mixed salt compositions - Google Patents [patents.google.com]
- 5. Calcium-beta-hydroxybutyrate | C8H14CaO6 | CID 135799853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ingredientsonline.com [ingredientsonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of a Sodium and Calcium DL-β-Hydroxybutyrate Salt in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of β‐hydroxybutyrate salts as a novel food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. Beta-Hydroxybutyrate (BHB): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Inconsistent Results in BHP Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Bio-luminescent, High-Throughput (BHP) cell-based assays.
Frequently Asked Questions (FAQs)
Signal Integrity & Consistency
1. Why am I seeing high variability between replicate wells?
High variability between replicate wells is a common issue that can often be traced back to inconsistencies in cell plating, reagent addition, or mixing.[1]
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Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating. Pay attention to the "edge effect," where wells on the perimeter of the plate may have different growth conditions due to temperature and evaporation gradients. It's recommended to fill the outer wells with sterile PBS or media to mitigate this.[2]
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Pipetting Technique: Inconsistent pipetting of cells, reagents, or compounds will lead to variable results. Ensure pipettes are properly calibrated and use consistent technique for all wells. Pre-wetting pipette tips can improve accuracy.[3]
-
Inadequate Mixing: Failure to properly mix the assay components within the well can result in incomplete reactions and signal variability.[4] After adding reagents, ensure gentle but thorough mixing.
Troubleshooting Decision Tree for High Variability
Caption: Troubleshooting workflow for high replicate variability.
2. What is causing a low or no signal in my assay?
A weak or absent signal can stem from several factors, ranging from issues with the cells themselves to problems with the assay chemistry.[1]
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Cell Health and Viability: The health of your cells is paramount. Ensure cells are not overgrown, are within an appropriate passage number, and are free from contamination (e.g., mycoplasma).
-
Transfection Efficiency: If using a reporter assay, low transfection efficiency will result in a weak signal. The quality of the plasmid DNA is critical; use transfection-grade DNA with low endotoxin levels.[1]
-
Reagent Issues:
-
Reagent Storage and Handling: Luminescence reagents are often sensitive to light and temperature. Store them as recommended and allow them to equilibrate to room temperature before use to ensure consistent performance.[5]
-
Substrate Depletion: If the luciferase expression is too high, the substrate can be rapidly depleted, leading to a declining signal.[6]
-
-
ATP Dependency: Many luciferase enzymes, like Firefly luciferase, are ATP-dependent. If cells are unhealthy or dying, ATP levels will be low, resulting in a reduced signal.[7][8]
3. My signal is too high and appears saturated. What should I do?
An excessively high signal can be just as problematic as a low one, as it may fall outside the linear range of your luminometer.[1]
-
Excessive DNA in Transfections: Using too much plasmid DNA in reporter assays can lead to signal saturation.[1]
-
Strong Promoters: Very strong promoters (e.g., CMV) can drive high levels of reporter expression, leading to saturation.[1]
-
Instrument Settings: The gain setting on the luminometer might be too high.[9]
-
Plate Color: Using a white plate maximizes signal reflection. If the signal is too strong, consider using a black plate, which will absorb some of the light.[4]
Data Summary: Impact of Plate Color on Luminescence Signal
| Plate Color | Relative Signal Intensity | Crosstalk Potential | Recommended Use Case |
| White | High (Maximizes reflection) | High | Standard luminescence assays[4] |
| Black | Low (Absorbs light) | Low | High-signal assays or multiplexing with fluorescence[4] |
| Clear | Variable | High | Not recommended for luminescence[10] |
Background & Crosstalk
4. Why is my background signal high?
High background can mask the true signal from your experimental samples.
-
Plate Phosphorescence: White plates can absorb ambient light and emit it during measurement, a phenomenon known as phosphorescence. "Dark adapt" your plates by incubating them in the dark for about 10 minutes before reading.[5]
-
Reagent Contamination: Contamination of reagents, especially with ATP, can lead to a high background signal.[5]
-
Crosstalk: This occurs when the signal from a bright well "leaks" into adjacent wells, artificially raising their readings. Using opaque white plates helps to minimize this, but it can still be an issue with very high signals.[1][4]
Experimental Workflow: Minimizing Background and Crosstalk
Caption: Workflow to reduce background and crosstalk.
Experimental Protocols
Standard Luciferase Reporter Assay Protocol
This protocol provides a general framework for a luciferase reporter assay in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute cells to the desired concentration in the appropriate culture medium.
-
Seed 10,000–20,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection (if applicable):
-
Prepare DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells.
-
Incubate for 24–48 hours to allow for reporter gene expression.
-
-
Compound Treatment (if applicable):
-
Remove the medium containing transfection complexes.
-
Add fresh medium containing the desired concentrations of your test compound.
-
Incubate for the desired treatment period.
-
-
Assay Reagent Preparation:
-
Thaw the luciferase assay reagent at room temperature. Ensure it is fully equilibrated.
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium from the wells.
-
Add 50 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Add 50 µL of the prepared luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. For flash-type assays, use an injector to add the reagent and read immediately.[10] For glow-type assays, an incubation of 2-10 minutes may be required before reading.
-
Signaling Pathway
Generic Interferon Signaling Pathway leading to ISRE-Luciferase Expression
Many this compound assays utilize reporter genes to measure the activity of specific signaling pathways. Below is a diagram illustrating the interferon (IFN) signaling pathway, which can be monitored using an Interferon-Stimulated Response Element (ISRE) driving the expression of a luciferase reporter.[11]
Caption: Interferon signaling pathway leading to luciferase expression.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Luminex Troubleshooting Guide: Error Codes, Calibration & More | R&D Systems [rndsystems.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Promega Corporation [promega.com]
Technical Support Center: Refining Dosage and Administration of Buthionine-S-sulfoximine (BSO) for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buthionine-S-sulfoximine (BSO) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Buthionine-S-sulfoximine (BSO)?
A1: Buthionine-S-sulfoximine is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS).[1] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH).[1][2] By inhibiting γ-GCS, BSO depletes intracellular GSH levels, which can sensitize cancer cells to various therapeutic agents and increase oxidative stress.[1][3][4]
Q2: What are the common administration routes for BSO in animal studies?
A2: The most common administration routes for BSO in rodent models are intraperitoneal (IP) injection and oral administration via drinking water.[1][5][6][7] While intravenous (IV) administration has been studied, oral administration can achieve comparable GSH depletion.[8]
Q3: What are typical dosage ranges for BSO in mice and rats?
A3: Dosages can vary significantly depending on the animal model, administration route, and experimental goals. It is crucial to perform dose-response studies to determine the optimal dose for your specific model and desired level of GSH depletion. See the table below for reported dosages.
Q4: How quickly is GSH depleted after BSO administration, and how long does it last?
A4: In mice, maximum GSH depletion (down to 35% of initial levels) is typically observed 2-4 hours after an intraperitoneal injection of 0.8 to 1.6 g/kg BSO.[9] GSH levels and γ-GCS activity begin to recover and may return to initial levels approximately 16 hours post-administration.[9] In rats, renal GSH depletion can be more rapid and sustained than in the liver.[7]
Q5: What are the potential toxicities associated with BSO administration?
A5: BSO is generally considered to have a favorable toxicity profile.[1] Studies in rats have shown no hepatotoxicity or nephrotoxicity at doses up to 4.0 mmol/kg.[7] However, at high doses (e.g., multiple 1600 mg/kg doses in mice), BSO can potentiate the toxicity of other chemotherapeutic agents like melphalan, leading to bone marrow toxicity and renal tubular necrosis.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent GSH Depletion | - Incorrect dosage or administration route.- Animal strain or species variability.- Timing of tissue collection is not optimal. | - Perform a pilot study to establish a dose-response curve and optimal timing for your specific model.- Ensure consistent and accurate administration techniques.- Collect tissues at the expected time of maximum depletion (e.g., 2-4 hours post-IP injection).[9] |
| Signs of Animal Distress or Toxicity (e.g., weight loss, lethargy) | - BSO dosage is too high.- Potentiation of toxicity from a co-administered therapeutic agent. | - Reduce the BSO dosage or the frequency of administration.- Stagger the administration of BSO and the other therapeutic agent.- Closely monitor animal health, including daily weight checks. If a loss of 15% of bodyweight occurs in 1-2 days, this may be considered a humane endpoint. |
| Low Oral Uptake via Drinking Water | - Animals may drink less due to the taste of the BSO solution. | - Monitor water consumption daily to ensure adequate BSO intake.[1]- If consumption is low, consider an alternative administration route such as oral gavage or intraperitoneal injection. |
| Artifactual Thiol Levels in Tissue Samples | - Postmortem breakdown of GSH by enzymes like γ-glutamyltranspeptidase (GGT) can lead to artificially high cysteine levels, especially in GGT-rich organs like the kidney.[7] | - Minimize the time between tissue harvesting and processing/storage.- Rapidly freeze-clamp tissues to halt enzymatic activity. |
Data Presentation: BSO Dosage and Administration in Rodent Models
| Animal Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Sprague-Dawley Rats | Oral (in drinking water) | 4.5 mM | Daily, starting one week before or after DMH injections | Lower colon tumor incidence when given before carcinogen. | [5] |
| Xenograft Mouse Model (EJM tumors) | Oral (in drinking water) | 10 mM | Continuous, starting one day before radionuclide therapy | ~80% tumor GSH depletion; enhanced anti-tumor effect of 177Lu-DOTATATE without increased toxicity. | [1] |
| C3H/He Mice | Intraperitoneal (IP) | 5 mmol/kg | Two or four treatments at 12-hour intervals | Significant GSH depletion in tumors; enhanced cytotoxicity of cyclophosphamide. | [6] |
| CD(SD)BR Rats | Intraperitoneal (IP) | 0.25 - 4.0 mmol/kg | Single injection | Dose-dependent GSH depletion in liver and kidney; no observed hepatotoxicity or nephrotoxicity at the highest dose. | [7] |
| BALB/c Mice | Intraperitoneal (IP) | 2 mmol/kg | Single injection on day 10 of pregnancy | Significant reduction in serum GSH levels in both pregnant and non-pregnant mice. | [10] |
| C3H Mice | Intraperitoneal (IP) | 0.8 - 1.6 g/kg | Single injection | Maximum GSH depletion in liver and kidney at 2-4 hours post-injection. | [9] |
Experimental Protocols & Visualizations
Experimental Workflow: BSO Administration for Chemosensitization Study
This diagram outlines a typical experimental workflow for evaluating the efficacy of BSO as a chemosensitizing agent in a xenograft mouse model.
Caption: Workflow for a BSO chemosensitization study in a mouse model.
Signaling Pathway: Inhibition of Glutathione (GSH) Synthesis by BSO
This diagram illustrates how BSO targets the GSH synthesis pathway.
Caption: BSO inhibits γ-glutamylcysteine synthetase, blocking GSH production.
References
- 1. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of DL-buthionine-S,R-sulfoximine on 1,2-dimethyl-hydrazine-induced colonic tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effect of buthionine sulfoximine and cyclophosphamide upon murine tumours and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-specific changes in glutathione and cysteine after buthionine sulfoximine treatment of rats and the potential for artifacts in thiol levels resulting from tissue preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
minimizing off-target effects of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of the compound 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of pyridazinone-based compounds?
Pyridazinone derivatives are known to exhibit a wide range of biological activities, which can contribute to both therapeutic efficacy and off-target effects.[1][2] Potential off-target interactions could involve a variety of protein families due to the structural motifs present in 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one. Researchers should consider screening against common target families associated with off-target effects, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Q2: How can I predict potential off-target effects of this compound based on its structure?
Computational approaches can provide initial insights into potential off-target interactions. Methods like 2D and 3D chemical similarity analysis, pharmacophore modeling, and machine learning algorithms can compare the structure of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one to databases of compounds with known biological activities to predict potential off-targets.[3][4][5] These in silico predictions can help prioritize experimental validation.
Q3: What is a general experimental workflow to identify off-target effects?
A systematic approach is crucial for identifying off-target interactions. A recommended workflow includes:
-
In silico prediction: Utilize computational tools to generate a list of potential off-target candidates.[3][4]
-
Broad panel screening: Screen the compound against large panels of kinases, GPCRs, and ion channels at a fixed concentration to identify initial "hits".[6][7][8][9]
-
Dose-response validation: Confirm the initial hits by performing dose-response assays to determine the potency (e.g., IC50 or EC50) of the compound at the off-target.
-
Cell-based secondary assays: Use cell-based assays to assess the functional consequences of the off-target interaction in a more physiologically relevant context.[10][11]
-
In vivo validation: If a significant off-target effect is confirmed in vitro, further validation in animal models may be necessary.
Below is a diagram illustrating a general workflow for off-target screening.
Caption: General workflow for identifying off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular phenotype (e.g., decreased viability, morphological changes) that is inconsistent with the expected on-target effect of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a panel of cytotoxicity assays to determine the compound's cytotoxic profile.[12][13][14] Compare the cytotoxic concentration with the on-target effective concentration to determine the therapeutic window. |
| Mitochondrial toxicity | Assess mitochondrial function using assays that measure mitochondrial membrane potential, reactive oxygen species (ROS) production, or ATP levels.[13] |
| Activation of an unexpected signaling pathway | Use pathway-focused reporter gene assays or phospho-protein arrays to identify unintended signaling pathway activation or inhibition. |
| Interaction with common off-targets | Screen the compound against a panel of common off-target liabilities, such as hERG, CYP450 enzymes, and a panel of kinases and GPCRs.[8] |
Issue 2: Inconsistent Results Between Biochemical and Cell-Based Assays
The compound shows high potency in a biochemical assay but is significantly less active in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability | Use in silico tools to predict cell permeability (e.g., Caco-2 permeability). Experimentally determine cell permeability using a Caco-2 permeability assay. |
| Compound efflux | Test for inhibition by known efflux pump inhibitors (e.g., verapamil for P-gp) in your cell-based assay. |
| Compound metabolism | Analyze compound stability in the presence of liver microsomes or hepatocytes. |
| Off-target effect masks on-target activity | Perform a comprehensive off-target screening to identify any off-target activities that may counteract the on-target effect in a cellular context. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one against a panel of kinases to identify potential off-target inhibition.
Objective: To determine the inhibitory activity of the test compound against a broad range of kinases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
Kinase buffer
-
ATP
-
Substrate (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a dilution series of the test compound in the appropriate assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each kinase at the tested concentrations.
Data Analysis: The percent inhibition is calculated relative to positive (no inhibitor) and negative (no kinase) controls. For kinases showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
Below is a diagram illustrating the kinase profiling workflow.
Caption: Experimental workflow for a kinase profiling assay.
Protocol 2: GPCR Off-Target Screening (β-Arrestin Recruitment Assay)
This protocol describes a common method to screen for off-target activity at G-protein coupled receptors (GPCRs) by measuring β-arrestin recruitment.
Objective: To identify agonist or antagonist activity of the test compound at a panel of GPCRs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
GPCR-expressing cell lines with a β-arrestin reporter system (e.g., PathHunter®)
-
Cell culture medium
-
Assay buffer
-
Reference agonist for each GPCR
-
Detection reagent
-
384-well white, clear-bottom plates
-
Plate reader
Procedure:
-
Seed the GPCR-expressing cells in 384-well plates and incubate overnight.
-
Prepare dilutions of the test compound in assay buffer.
-
To test for agonist activity, add the compound dilutions to the cells and incubate.
-
To test for antagonist activity, pre-incubate the cells with the compound dilutions, then add the reference agonist at its EC80 concentration.
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescent or fluorescent signal on a plate reader.
Data Analysis: For agonist mode, calculate the percent activation relative to the reference agonist. For antagonist mode, calculate the percent inhibition of the reference agonist's response. Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values for any active GPCRs.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic potential of the compound.
Objective: To determine the concentration at which the test compound reduces cell viability by 50% (IC50).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HepG2 for liver toxicity)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium and add the medium containing the test compound dilutions to the cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the percent viability against the compound concentration and determine the IC50 value from the dose-response curve.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from off-target screening experiments.
Table 1: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (µM) |
| On-Target Kinase | 95 | 0.05 |
| Off-Target Kinase 1 | 80 | 0.5 |
| Off-Target Kinase 2 | 65 | 1.2 |
| ... | ... | ... |
Table 2: GPCR Off-Target Profile
| GPCR Target | Mode | % Activity @ 10 µM | EC50/IC50 (µM) |
| GPCR 1 | Agonist | 75 | 2.5 |
| GPCR 2 | Antagonist | 90 | 0.8 |
| ... | ... | ... | ... |
Table 3: Cytotoxicity Profile
| Cell Line | IC50 (µM) after 48h |
| HepG2 | > 50 |
| HEK293 | 25 |
| ... | ... |
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be affected by an off-target kinase interaction of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. criver.com [criver.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cytotoxicity - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Precipitation of Hydrophobic Compounds in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the precipitation of hydrophobic compounds, specifically Butylated Hydroxytoluene (BHT) and Benzophenone-3, in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BHP, and why does it precipitate in aqueous solutions?
"this compound" is often an internal laboratory abbreviation. Based on common queries related to precipitation in experimental setting, it likely refers to Butylated Hydroxytoluene (BHT) , a lipophilic (fat-soluble) antioxidant. Its low water solubility is the primary reason for precipitation in aqueous environments. Another possibility is Benzophenone-3 (Oxybenzone) , a UV filter with similarly low water solubility.
Q2: I'm observing a cloudy or crystalline precipitate in my experimental solution. What are the likely causes?
Precipitation of hydrophobic compounds like BHT or Benzophenone-3 in aqueous solutions is typically caused by one or more of the following factors:
-
Exceeding Solubility Limit: The concentration of the compound is higher than its maximum solubility in the aqueous medium.
-
Improper Dissolution Technique: The compound was not fully dissolved in an appropriate co-solvent before being introduced to the aqueous solution.
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of some compounds, leading to precipitation.
-
pH Changes: The pH of the solution can affect the ionization state and solubility of certain compounds.
-
High Salt Concentration: The presence of high concentrations of salts can decrease the solubility of hydrophobic compounds ("salting out" effect).
Q3: Can I simply heat the solution to redissolve the precipitate?
While gentle heating can sometimes help redissolve a precipitate, it is not always a reliable or recommended solution. For some compounds, the effect of temperature on solubility may be minimal. Furthermore, excessive heat can degrade the compound or other components in your experimental setup. A more robust approach is to optimize your solution preparation protocol.
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Aqueous Solutions
Butylated Hydroxytoluene (BHT)
BHT is practically insoluble in water but freely soluble in organic solvents.[1] To prepare a stable aqueous solution of BHT, a co-solvent is necessary.
-
Recommended Co-solvents: Ethanol, DMSO, and dimethylformamide (DMF). The solubility of BHT in these solvents is approximately 30 mg/mL.[2][3]
-
General Protocol:
-
Prepare a concentrated stock solution of BHT in a suitable organic solvent (e.g., 100 mM in ethanol).[4]
-
To create your final aqueous solution, dilute the stock solution into your aqueous buffer or media with vigorous mixing. It is crucial to add the BHT stock solution to the aqueous phase and not the other way around.
-
For cell culture applications, the final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid cytotoxicity.
-
Benzophenone-3 (Oxybenzone)
Benzophenone-3 is also poorly soluble in water but readily dissolves in organic solvents like ethanol and acetone.[4][5]
-
Recommended Co-solvents: Ethanol, acetone, and propylene glycol.[4][6]
-
General Protocol:
-
Dissolve the Benzophenone-3 in a minimal amount of a suitable organic solvent.
-
Gradually add this solution to the aqueous phase while stirring continuously to ensure proper dispersion and prevent localized high concentrations that can lead to precipitation.
-
Issue: Precipitation in Cell Culture Media
The introduction of hydrophobic compounds into complex biological media like cell culture media can be particularly challenging due to the presence of salts, proteins, and other components.
-
Protocol for BHT in Cell Culture:
-
Prepare a sterile, concentrated stock solution of BHT in ethanol or DMSO. A 1000x stock of 100 mM BHT in ethanol can be prepared by dissolving 220.35 mg of BHT in 10 mL of ethanol.[4]
-
For a final concentration of 100 µM BHT in your cell culture medium, you can prepare a 100x intermediate stock by diluting the 1000x stock in sterile PBS. For example, add 5 µL of the 1000x stock to 45 µL of PBS.[4]
-
Add the 100x stock to your cell culture medium at a 1:100 dilution (e.g., 10 µL of 100x stock to 1 mL of medium) and mix immediately and thoroughly.[4]
-
Always perform a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.
-
Data Presentation: Solubility of BHT and Benzophenone-3
The following tables summarize the solubility of BHT and Benzophenone-3 in various solvents.
Table 1: Solubility of Butylated Hydroxytoluene (BHT)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Insoluble/Practically Insoluble | Room Temperature | [1][7] |
| Ethanol | 25-26 g/100 mL | Normal Temperature | [7] |
| Ethanol | 30 mg/mL | Not Specified | [2][3] |
| DMSO | 30 mg/mL | Not Specified | [2][3] |
| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | [2][3] |
| Acetone | 40 g/100 mL | Normal Temperature | [7] |
| Ethanol:PBS (1:3, pH 7.2) | 0.25 mg/mL | Not Specified | [2][3] |
Table 2: Solubility of Benzophenone-3 (Oxybenzone)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Insoluble/Poorly Soluble | Room Temperature | [4][6][8] |
| Ethanol | Readily Soluble | Room Temperature | [4] |
| Ethanol | 36 mg/mL | 25 | [8] |
| DMSO | 36 mg/mL | 25 | [8] |
| Acetone | Readily Soluble | Room Temperature | [4] |
| Propylene Glycol | Good Solubility | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BHT Stock Solution in Ethanol
Materials:
-
Butylated Hydroxytoluene (BHT) powder (MW: 220.35 g/mol )
-
200-proof ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 22.04 mg of BHT powder using an analytical balance.
-
Transfer the BHT powder to a sterile 1.5 mL microcentrifuge tube or a small glass vial.
-
Add 1 mL of 200-proof ethanol to the tube.
-
Vortex the solution until the BHT is completely dissolved. The solution should be clear and colorless.
-
Store the stock solution at -20°C. For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[4]
Protocol 2: Preparation of a 100 µM BHT Working Solution in Cell Culture Medium
Materials:
-
10 mM BHT stock solution in ethanol (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture medium
-
Sterile pipettes and tips
Procedure:
-
Prepare a 1 mM (10x) intermediate BHT solution by diluting the 10 mM stock solution 1:10 in sterile PBS. For example, add 10 µL of the 10 mM stock to 90 µL of sterile PBS.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of your cell culture medium to achieve a final BHT concentration of 10 µM.
-
Mix the final solution thoroughly by gentle pipetting or inverting the tube.
-
The final concentration of ethanol in the medium will be 0.1%. Ensure you include a vehicle control with 0.1% ethanol in your experiment.
Visualizations
Figure 1: Workflow for preparing a stable aqueous solution of BHT.
Figure 2: Antioxidant mechanism of BHT in preventing lipid peroxidation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. NIBSC - Preparation with BHT [nibsc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. uab.edu [uab.edu]
- 5. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physoc.org [physoc.org]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyridazinone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of bioavailability for pyridazinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of pyridazinone-based compounds?
A1: The primary challenges stem from their often low aqueous solubility and potential for first-pass metabolism.[1][2][3] Many pyridazinone derivatives are lipophilic, which can lead to poor dissolution in the gastrointestinal tract, a rate-limiting step for absorption.[2][4] Additionally, like many nitrogen-containing heterocyclic compounds, they can be susceptible to metabolic enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[3]
Q2: What are the initial steps to consider when a new pyridazinone derivative shows poor bioavailability?
A2: A thorough pre-formulation investigation is the crucial first step. This involves characterizing the physicochemical properties of the compound, including its solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism).[4][5] This data will guide the selection of an appropriate formulation strategy. For instance, a compound with pH-dependent solubility might benefit from pH modification or salt formation.[6][7]
Q3: How can the solubility of pyridazinone compounds be improved?
A3: Several techniques can be employed, ranging from simple to more complex approaches:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[6][8]
-
Salt Formation: For ionizable pyridazinone derivatives, forming a salt can significantly improve solubility and dissolution.[9]
-
Co-solvents and Surfactants: The use of co-solvents, surfactants, or other solubilizing agents in the formulation can enhance the solubility of the drug in the gastrointestinal fluids.[6][10]
-
Solid Dispersions: Creating an amorphous solid dispersion, where the drug is dispersed in a polymer matrix, can prevent crystallization and improve dissolution.[8][9]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8]
Q4: What role does the Biopharmaceutics Classification System (BCS) play in developing pyridazinone-based drugs?
A4: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11] Knowing the BCS class of a pyridazinone compound is critical for selecting the most effective bioavailability enhancement strategy.
-
BCS Class II (Low Solubility, High Permeability): Most poorly soluble pyridazinone derivatives fall into this class. The focus here is on improving the dissolution rate.[11]
-
BCS Class IV (Low Solubility, Low Permeability): For these compounds, both solubility and permeability need to be addressed, which may require more complex formulation strategies or the use of permeation enhancers.[11]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution. | 1. Conduct pH-solubility profiling to identify optimal pH for dissolution. 2. Employ particle size reduction techniques (micronization/nanonization). 3. Formulate as a solid dispersion with a suitable polymer. 4. Investigate the use of surfactants or cyclodextrins in the formulation. |
| First-pass metabolism. | 1. Administer the compound with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4) in a pilot study to assess the impact of metabolism. 2. Consider formulation strategies that promote lymphatic transport to bypass the liver, such as lipid-based formulations. |
| Instability in gastrointestinal fluids. | 1. Assess the chemical stability of the compound in simulated gastric and intestinal fluids. 2. If degradation is observed, consider enteric coating to protect the drug in the stomach. |
| P-glycoprotein (P-gp) efflux. | 1. Conduct in vitro Caco-2 permeability assays to determine if the compound is a P-gp substrate. 2. If it is, consider co-administration with a P-gp inhibitor in preclinical models to confirm efflux as a limiting factor. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Possible Cause | Troubleshooting Steps |
| Inappropriate dissolution medium. | 1. Ensure the pH of the medium is relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[9] 2. For poorly soluble compounds, consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[9] 3. The addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[11] |
| Inadequate agitation. | 1. Optimize the paddle or basket speed. A higher speed may be needed for poorly soluble compounds, but it should be physiologically relevant. |
| Floating of the dosage form (capsules). | 1. Use a sinker to ensure the capsule remains submerged in the dissolution medium.[11] |
| Air bubbles interfering with dissolution. | 1. De-aerate the dissolution medium before starting the experiment.[11] |
Data Presentation: Impact of Formulation Strategies on Pyridazinone Bioavailability
The following tables provide a summary of hypothetical, yet plausible, quantitative data illustrating the potential impact of different formulation strategies on the bioavailability of a model pyridazinone compound (Compound X).
Table 1: In Vitro Dissolution of Compound X in Different Formulations
| Formulation | Dissolution Medium (pH 6.8 with 0.5% SLS) | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated API | Simulated Intestinal Fluid | 15% | 25% |
| Micronized API | Simulated Intestinal Fluid | 45% | 70% |
| Solid Dispersion (1:5 drug-to-polymer ratio) | Simulated Intestinal Fluid | 80% | 95% |
| Self-Emulsifying Drug Delivery System (SEDDS) | Simulated Intestinal Fluid | >90% | >95% |
Table 2: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized API | 10 | 350 ± 60 | 1.5 | 1500 ± 250 | 250 |
| Solid Dispersion | 10 | 700 ± 110 | 1.0 | 3600 ± 400 | 600 |
| SEDDS | 10 | 850 ± 130 | 0.5 | 4500 ± 550 | 750 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Pyridazinone Compound
Objective: To assess the in vitro release profile of a pyridazinone compound from a solid dosage form.
Apparatus: USP Apparatus 2 (Paddle Method)
Materials:
-
Dissolution Tester
-
Paddles
-
Vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Dosage forms of the pyridazinone compound
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% (w/v) sodium lauryl sulfate (SLS).
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system for analysis
Procedure:
-
Prepare the dissolution medium and de-aerate it.
-
Pre-heat the medium to 37 ± 0.5 °C in the dissolution vessels.
-
Set the paddle speed to a suitable rate (e.g., 75 RPM).
-
Carefully drop one dosage form into each vessel.
-
Start the dissolution tester timer.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume removed.
Protocol 2: In Vivo Pharmacokinetic Study of a Pyridazinone Compound in Rats
Objective: To determine the pharmacokinetic profile of a pyridazinone compound after oral administration in rats.
Animals: Male Wistar rats (200-250 g)
Materials:
-
Pyridazinone compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Accurately weigh each rat to determine the dose volume.
-
Administer the formulation orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately transfer the blood into tubes containing anticoagulant and mix gently.
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80 °C until analysis.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the plasma concentrations of the pyridazinone compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.
Visualizations
References
- 1. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharm-int.com [pharm-int.com]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical formulation - Wikipedia [en.wikipedia.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Bioavailability of a Sustained Release Formulation of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
strategies to reduce the toxicity of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one. The strategies outlined below are based on general principles of toxicology and drug development for heterocyclic compounds and may require adaptation for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing significant in vitro cytotoxicity with 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in our cell-based assays. What are the potential mechanisms?
A1: Cytotoxicity of heterocyclic compounds like pyridazinones can stem from several mechanisms. Potential sources of toxicity for this specific molecule include:
-
Mitochondrial Dysfunction: Many compounds can interfere with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).
-
Reactive Metabolite Formation: The metabolic activation of the molecule by cytochrome P450 enzymes could lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules. The presence of a bromine atom on the phenyl ring could be a site for metabolic activation.
-
Inhibition of Key Cellular Enzymes: The compound may be inhibiting essential enzymes, leading to cellular dysfunction.
-
Induction of Apoptosis: The compound might be activating intrinsic or extrinsic apoptotic pathways.
Q2: How can we begin to investigate the observed cytotoxicity of our compound?
A2: A tiered approach is recommended. Start with simple, broad assays and move towards more specific, mechanistic studies.
-
Confirm Cytotoxicity: Use multiple assays that measure different cellular endpoints (e.g., MTS for metabolic activity, CellTiter-Glo for ATP levels, and a lactate dehydrogenase (LDH) assay for membrane integrity).
-
Assess Mitochondrial Toxicity: Utilize assays like the Seahorse XF Analyzer to measure mitochondrial respiration or fluorescent probes like JC-1 to measure mitochondrial membrane potential.
-
Investigate Reactive Oxygen Species (ROS) Formation: Use probes such as DCFDA to quantify intracellular ROS levels.
-
Evaluate Apoptosis Induction: Use assays for caspase-3/7 activation or Annexin V staining to determine if the compound is inducing programmed cell death.
Troubleshooting Guides
Issue 1: High levels of off-target activity and in-vivo toxicity.
-
Problem: The compound shows promising efficacy but is accompanied by significant toxicity in animal models, preventing further development.
-
Possible Cause: The compound may have poor metabolic stability, leading to the formation of toxic metabolites. The bromophenyl group could be a liability.
-
Mitigation Strategies:
-
Structural Modification (Bioisosteric Replacement): Consider replacing the bromo-substituent with other groups to alter the metabolic profile. For example, replacing it with a fluoro-, chloro-, or trifluoromethyl- group can block metabolic attack at that position and may alter the electronic properties of the molecule, potentially reducing off-target effects.
-
Formulation Strategies: Encapsulating the compound in a nanoparticle or liposomal delivery system can alter its pharmacokinetic profile and reduce systemic exposure, thereby lowering toxicity.
-
Issue 2: Evidence of hepatotoxicity in pre-clinical studies.
-
Problem: Elevated liver enzymes (ALT, AST) are observed in animal studies, suggesting liver damage.
-
Possible Cause: The compound or its metabolites may be directly toxic to hepatocytes. This could be due to the formation of reactive metabolites by cytochrome P450 enzymes in the liver.
-
Mitigation and Investigation Protocol:
-
In Vitro Hepatocyte Toxicity Assays: Culture primary hepatocytes or HepG2 cells and treat them with a dose range of the compound. Measure cell viability and liver enzyme leakage.
-
Metabolic Profiling: Incubate the compound with liver microsomes to identify the metabolites formed. This can help pinpoint potential toxic species.
-
CYP450 Inhibition/Induction Studies: Determine if the compound inhibits or induces major CYP450 enzymes (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to drug-drug interactions, while induction can increase the formation of toxic metabolites.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one in cell culture medium. Treat the cells with the compound for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., acetaminophen).
-
LDH Assay for Membrane Integrity: After incubation, collect the cell culture supernatant. Use a commercially available LDH assay kit to measure the amount of lactate dehydrogenase released into the medium, which is an indicator of cell membrane damage.
-
MTS Assay for Cell Viability: Add MTS reagent to the remaining cells and incubate for 1-4 hours. Measure the absorbance at 490 nm to determine the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity and the IC50 value for the compound.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one and Analogs
| Compound ID | Modification | IC50 (µM) in HepG2 Cells | LDH Leakage (% of Control) at 10 µM |
| Lead-001 | 5-bromo | 8.5 | 65% |
| Analog-002 | 5-chloro | 15.2 | 40% |
| Analog-003 | 5-fluoro | 25.8 | 22% |
| Analog-004 | 5-trifluoromethyl | 32.1 | 15% |
Visualizations
Caption: Workflow for investigating and mitigating in vitro cytotoxicity.
Caption: Strategy of bioisosteric replacement to mitigate toxicity.
Validation & Comparative
A Comparative Study of Pyridazinone Derivatives: Benchmarking Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects. This guide provides a comparative analysis of the performance of several key pyridazinone derivatives, supported by experimental data from peer-reviewed studies.
It is important to note that while this guide aims to be comprehensive, a thorough search of scientific literature did not yield publicly available biological activity data for a specific derivative known as BHP, or 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one. Therefore, a direct comparison of this compound with other derivatives is not possible at this time. This guide will instead focus on a comparative study of other well-characterized pyridazinone derivatives for which robust experimental data exists.
Data Presentation: Comparative Biological Activities of Pyridazinone Derivatives
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of various pyridazinone derivatives, providing a clear comparison of their performance.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition)
| Compound | Target | IC50 (nM) | Selectivity Index (SI) COX-1/COX-2 | Reference |
| Celecoxib (Reference) | COX-2 | 73.53 | 11.78 | [1] |
| Compound 3g | COX-2 | 43.84 | 11.51 | [1] |
| Compound 6a | COX-2 | 53.01 | - | [1] |
| Compound 3d | COX-2 | 67.23 | - | [1] |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives (PDE4 Inhibition)
| Compound | Target | % Inhibition at 20 µM | IC50 (nM) | Reference |
| Roflumilast (Reference) | PDE4 | 75% | - | [2] |
| Compound 20 (4ba) | PDE4B | 64% | 251 | [2][3] |
Table 3: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line | GI50 (µM) | Target/Mechanism | Reference |
| Compound 2g | HL-60 (TB) (Leukemia) | < 2 | - | [4][5] |
| Compound 2g | SR (Leukemia) | < 2 | - | [4][5] |
| Compound 2g | NCI-H522 (Non-Small-Cell Lung) | < 2 | - | [4][5] |
| Compound 2g | BT-549 (Breast Cancer) | < 2 | - | [4][5] |
| Compound 2f | 36 Human Tumor Cell Lines | < 1 | - | [6] |
| Compound 10l | A549/ATCC | 1.66 - 100 | Induces G0-G1 phase cell cycle arrest | [7][8] |
| Compound 17a | Various Cancer Cell Lines | - | VEGFR-2 Inhibition | [7][8] |
| Nano-formulation 4-SLNs | HepG-2, HCT-116, MCF-7 | 4.80 - 7.56 | EGFR and CDK-2/cyclin A2 inhibition | [9] |
| Nano-formulation 4-LPHNPs | HepG-2, HCT-116, MCF-7 | 5.24 - 7.85 | EGFR and CDK-2/cyclin A2 inhibition | [9] |
Table 4: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [7][8] |
| Compound 8g | Candida albicans | 16 | [7][8] |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [10] |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [10] |
| Compound 5e | Various bacteria and fungi | 25 (antibacterial), 6.25 (antifungal) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats (150-200 g) are used.
-
Animals are housed under standard laboratory conditions with free access to food and water. They are typically fasted for 12-18 hours before the experiment.
2. Groups:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Reference Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).
-
Test Compound Groups: Receive the pyridazinone derivatives at various doses.
3. Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, reference drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
4. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
In vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
1. Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).
-
Test compounds (pyridazinone derivatives) dissolved in a suitable solvent (e.g., DMSO).
2. Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes) and then stopped by adding a stopping reagent (e.g., a strong acid).
-
The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
The percentage of inhibition of enzyme activity is calculated for each compound concentration.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of pyridazinone derivatives.
Caption: COX-2 Inhibition Pathway by Pyridazinone Derivatives.
Caption: PDE4 Inhibition Signaling Pathway.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Pyridazinone Derivatives and Celecoxib in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for potent and safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) is perpetual. This guide provides a detailed comparison of the anti-inflammatory profiles of a novel class of pyridazinone derivatives against the well-established COX-2 inhibitor, celecoxib. Due to the absence of direct experimental data for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, this guide utilizes data from structurally related and highly potent pyridazinone compounds as a comparative benchmark against celecoxib.
Executive Summary
Recent studies on novel pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic properties, positioning them as promising candidates for further development.[1][2] Notably, certain derivatives exhibit potent cyclooxygenase-2 (COX-2) inhibition, comparable or even superior to celecoxib in some preclinical models, while potentially offering a better safety profile regarding gastrointestinal side effects.[3][4] This guide synthesizes available in vitro and in vivo data to offer a comparative perspective on their efficacy and mechanism of action.
In Vitro Anti-Inflammatory and COX Inhibition Profile
The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. Celecoxib is a selective COX-2 inhibitor.[5] The pyridazinone core has also been identified as a key structure for developing selective COX-2 inhibitors.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyridazinone Derivative 5a | >100 | 0.08 | >1250 | [3][4] |
| Pyridazinone Derivative 5f | >100 | 0.15 | >666 | [3][4] |
| Celecoxib | 15 | 0.04 | 375 | [3][4] |
Table 1: In vitro COX enzyme inhibition data. IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of new compounds.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| Pyridazinone Derivative 5a | 10 | 68.4 | 3h | [3][4] |
| Pyridazinone Derivative 5f | 10 | 62.1 | 3h | [3][4] |
| Celecoxib | 10 | 65.2 | 3h | [3][4] |
| Celecoxib | 30 | Significant reduction | 6h | [6] |
| Celecoxib | 50 | Significant reduction | 3h & 5h | [7] |
Table 2: Comparison of in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.
Inhibition of Pro-Inflammatory Cytokines
The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.
| Compound | Cell Line | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Pyridazinone Derivative 5a | LPS-stimulated RAW 264.7 | 87 | 76 | [3][4] |
| Pyridazinone Derivative 5f | LPS-stimulated RAW 264.7 | 35 | 32 | [3][4] |
| Celecoxib | LPS-stimulated RAW 264.7 | 67 | 81 | [3][4] |
Table 3: In vitro inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of both celecoxib and pyridazinone derivatives are primarily mediated through the inhibition of the COX-2 pathway, leading to a reduction in prostaglandin synthesis.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
A Comparative Analysis of Anticancer Efficacy: BHP (BH3 Mimetic ABT-737) vs. Doxorubicin
This guide provides a comprehensive comparison of their anticancer efficacy, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes the quantitative data on the anticancer efficacy of ABT-737 and doxorubicin, both as single agents and in combination, in various cancer cell lines.
| Cell Line | Treatment | IC50 (µM) | Observations |
| HL-60/Bcl-2 | Doxorubicin + AN-9 | Resistant | Overexpression of Bcl-2 confers resistance to doxorubicin-induced DNA adducts.[1] |
| HL-60/Bcl-2 | ABT-737 | Sub-lethal concentrations used | Used at concentrations that alone do not induce significant cell death. |
| HL-60/Bcl-2 | Doxorubicin + AN-9 + ABT-737 | Synergistic Apoptosis | ABT-737 overcomes Bcl-2 mediated resistance, rendering the cells sensitive to doxorubicin-DNA adducts.[1] |
| Rhabdomyosarcoma (RMS) | Doxorubicin + S63845 (MCL-1 inhibitor) | Synergistic | Combination showed a Combination Index (CI) of 0.522, indicating strong synergy.[2] |
| Rhabdomyosarcoma (RMS) | Doxorubicin + A-1331852 (BCL-xL inhibitor) | Synergistic | Combination showed a Combination Index (CI) of 0.836, indicating synergy.[2] |
| A549 (Lung Cancer) | Doxorubicin | Not specified in comparative studies | Studies show doxorubicin induces apoptosis in A549 cells.[3] |
| A549 (Lung Cancer) | ABT-737 | Not specified in comparative studies | ABT-737 can sensitize A549 cells to other therapeutic agents.[4] |
Mechanisms of Action
The anticancer effects of BHP (represented by ABT-737) and doxorubicin are mediated through distinct signaling pathways.
This compound (BH3 Mimetics like ABT-737): These agents function by mimicking the activity of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). By binding to and inhibiting these anti-apoptotic proteins, BH3 mimetics unleash the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, disrupting DNA replication and transcription. Doxorubicin also inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks. Furthermore, it generates reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, contributing to cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (ABT-737) and/or doxorubicin.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Workflow:
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound (ABT-737) and/or doxorubicin for 24 to 48 hours.
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including floating cells) are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
The comparison between this compound (represented by the BH3 mimetic ABT-737) and doxorubicin highlights two distinct yet potentially complementary approaches to cancer therapy. Doxorubicin, a cornerstone of chemotherapy, induces cytotoxicity primarily through DNA damage. In contrast, this compound targets the intrinsic apoptotic pathway by inhibiting Bcl-2 family proteins.
The experimental data strongly suggest that the efficacy of doxorubicin can be significantly enhanced by combining it with a BH3 mimetic, particularly in cancers that have developed resistance through the overexpression of anti-apoptotic proteins like Bcl-2.[1] This synergistic relationship opens promising avenues for combination therapies that could potentially lower the required dosage of doxorubicin, thereby reducing its associated toxicities, while achieving a more potent and durable anticancer response. Further research into the optimal dosing and scheduling of such combination therapies is warranted to translate these preclinical findings into effective clinical strategies.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. ABT-737 Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of Pyridazinones: Evaluating 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug development. The pyridazinone scaffold has emerged as a promising pharmacophore for achieving this selectivity, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the therapeutic potential of the novel compound 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one , in the context of established COX-2 inhibitors and other pyridazinone derivatives.
Disclaimer: Extensive literature searches did not yield specific experimental data on the COX-2 inhibitory activity of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one. Therefore, this guide evaluates its potential based on the well-documented activity of structurally related pyridazinone compounds. The molecular structure of the target compound has been confirmed.
Comparative Analysis of COX-2 Inhibition
The efficacy of a COX-2 inhibitor is determined by its potency (IC50 value) and its selectivity for COX-2 over the constitutively expressed COX-1 isoform. High selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
While direct data for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one is unavailable, the pyridazinone class has demonstrated significant promise. The following tables present the inhibitory activities of several pyridazinone derivatives and established COX-2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyridazinone Derivatives against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Compound 5a | >12.86 | 0.77 | >16.70 |
| Compound 5f | >25.29 | 1.89 | >13.38 |
| Compound 23g | 0.50 | 0.0438 | 11.51 |
| Compound 84c | 0.429 | 0.0972 | 4.41 |
Note: The full chemical names for compounds 5a, 5f, 23g, and 84c are not provided in the source abstracts. These compounds are presented to illustrate the potential of the pyridazinone scaffold.
Table 2: In Vitro Inhibitory Activity of Established COX-2 Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | - | - | 7.6 |
| Rofecoxib | - | - | 35 |
| Etoricoxib | 116 | 1.1 | 106 |
*Selectivity Index as reported in human whole blood assays.
The data clearly indicates that pyridazinone derivatives can exhibit potent and selective COX-2 inhibition, with some compounds (e.g., 23g) showing IC50 values in the nanomolar range, comparable to or even exceeding the potency of some established drugs. This strongly suggests that 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one warrants further investigation as a potentially valuable COX-2 inhibitor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Inhibition of the COX-2 pathway by the pyridazinone compound.
Caption: Workflow for validating a novel COX-2 inhibitor.
Experimental Protocols
Standardized assays are essential for the validation of novel COX-2 inhibitors. Below are detailed methodologies for key experiments.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This assay determines the in vitro potency of a test compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Reaction:
-
To each well of the microplate, add the COX Assay Buffer.
-
Add the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle solvent.
-
Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the COX Probe and Cofactor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory agents.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into several groups: a control group, a reference drug group, and groups for different doses of the test compound.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Compare the anti-inflammatory effect of the test compound with the reference drug.
-
Conclusion
While direct experimental validation of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one as a COX-2 inhibitor is currently lacking in the public domain, the collective evidence from studies on analogous pyridazinone derivatives is highly encouraging. The pyridazinone scaffold has consistently demonstrated the ability to yield potent and selective COX-2 inhibitors. The structural features of the target compound, including the phenyl and substituted phenyl rings, are common in known COX-2 inhibitors. Therefore, 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one represents a compelling candidate for further investigation. Rigorous in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to definitively characterize its inhibitory profile and therapeutic potential.
Cross-Validation of BHP's Antimicrobial Activity Against Known Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of Bensal HP (BHP), a topical formulation containing salicylic acid, benzoic acid, and oak bark extract, against established antibiotics. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound's active components and standard antibiotics against common pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Salicylic Acid | 4000 µg/mL[1] |
| Benzoic Acid | 1000 µg/mL (at pH 6.2)[2] | |
| Oak Bark Extract (Quercus robur) | 300 µg/mL[3] | |
| Ciprofloxacin | 17.5 µg/mL[4] | |
| Amoxicillin | 0.25 µg/mL[5] | |
| Pseudomonas aeruginosa | Salicylic Acid | > 2% (20,000 µg/mL)[6] |
| Benzoic Acid | Not available | |
| Oak Bark Extract (Quercus robur) | Not available | |
| Ciprofloxacin | 0.25 - 1 µg/mL[7] | |
| Amoxicillin | Not effective | |
| Candida albicans | Salicylic Acid | Not available |
| Benzoic Acid Derivatives | 100 - 128 µg/mL[8][9] | |
| Oak Bark Extract (Quercus suber) | 3120 - 6250 µg/mL[10][11][12] | |
| Fluconazole | 0.125 - 0.5 µg/mL[13][14] |
Note: The MIC values for Oak Bark Extract are presented as reported in the literature and may vary depending on the extraction method and specific phytochemical composition. Direct comparison with pure compounds should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Agar Dilution Method (for MIC Determination)
The agar dilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a sterile diluent.
-
Incorporation into Agar: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar.
-
Pouring Plates: The agar-antimicrobial mixture is poured into sterile petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: The surface of each agar plate is inoculated with a defined volume of the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Kirby-Bauer Disk Diffusion Method (Qualitative Susceptibility)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" by comparing them to established breakpoints.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining antimicrobial susceptibility.
Proposed Antimicrobial Mechanism of Action for this compound Components
References
- 1. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticandidosic Activity and Acute Toxicity of Quercus Suber L. Bark Extracts [jmchemsci.com]
- 11. preprints.org [preprints.org]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
head-to-head comparison of different pyridazinone analogs in cancer research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-cancer performance of various pyridazinone analogs, supported by experimental data from recent studies.
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. These compounds target a range of signaling pathways implicated in tumor growth, proliferation, and survival. This guide provides a head-to-head comparison of different pyridazinone analogs, summarizing their in vitro efficacy and shedding light on their mechanisms of action.
In Vitro Anticancer Activity of Pyridazinone Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridazinone analogs against a panel of human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound ID/Series | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| Triazolo-pyridazinone 17 | Urokinase inhibitor | MCF-7 (Breast) | Potent (exact value not specified) | Doxorubicin | Not specified |
| A549 (Lung) | Potent (exact value not specified) | Doxorubicin | Not specified | ||
| Phenyl dihydropyridazinone 36 | B-Raf inhibitor | Not specified | 0.02479 | Sorafenib | 0.04405 |
| Pyridazinone-based diarylurea 17a | VEGFR-2 inhibitor | Various | Not specified | Not specified | Not specified |
| Pyridazinone-based diarylurea 10l | VEGFR-2 inhibitor | A549/ATCC (Lung) | Not specified | Not specified | Not specified |
| 2S-5 | Not specified | MDA-MB-231 (Breast) | 6.21 | Doxorubicin | Not specified |
| 4T1 (Breast) | 7.04 | Doxorubicin | Not specified | ||
| 2S-13 | Not specified | MDA-MB-231 (Breast) | 7.73 | Doxorubicin | Not specified |
| 4T1 (Breast) | 8.21 | Doxorubicin | Not specified | ||
| Pyridazinone derivative 5b | VEGFR inhibitor | HCT-116 (Colon) | 30.3 | Imatinib | Not specified |
| MCF-7 (Breast) | Potent (exact value not specified) | Imatinib | Not specified |
Key Signaling Pathways Targeted by Pyridazinone Analogs
Pyridazinone analogs have been shown to inhibit several key signaling pathways involved in cancer progression. The diagrams below, generated using the DOT language, illustrate two of the most prominent pathways targeted by these compounds: the B-Raf/MEK/ERK pathway and the VEGFR-2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anticancer activity of pyridazinone analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazinone analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis
-
Cell Lysis: Cells treated with pyridazinone analogs are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel).
-
Tumor Growth and Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Drug Administration: The pyridazinone analogs are administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a certain size or after a predetermined period. The tumor growth inhibition (TGI) is calculated and the statistical significance is determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel pyridazinone analogs as anticancer agents.
Unveiling the Target: 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one as a Putative Influenza A Endonuclease Inhibitor
For Immediate Release
This guide provides a comparative analysis of related pyridazinone derivatives and other known influenza A endonuclease inhibitors, supported by experimental data from publicly available research. Detailed methodologies for key experimental assays are also presented to aid researchers in the evaluation of this and similar compounds.
Comparative Analysis of Influenza A Endonuclease Inhibitors
Due to the absence of specific quantitative data for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one, this comparison utilizes data for structurally related pyridazinone and hydroxypyridinone analogs that have been evaluated as influenza A endonuclease inhibitors. This provides a performance benchmark against other classes of inhibitors targeting the same enzyme.
| Compound Class | Specific Compound Example | Target | Assay Type | IC50 (µM) | Reference |
| Pyridazinone Analog | 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | Enzymatic Assay | Modest Activity | [1] |
| Hydroxypyridinone Analog | 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)one | Influenza A Endonuclease | Enzymatic Assay | < 1.0 | [1] |
| Dioxobutanoic Acid | 4-substituted 2,4-dioxobutanoic acids | Influenza A Endonuclease | Transcription Inhibition | 0.2 - 29.0 | [2] |
| Natural Product | Luteolin | Influenza A Endonuclease | AlphaScreen Assay | 0.073 | [3] |
| Approved Drug | Baloxavir Acid | Influenza A Endonuclease | Enzymatic Assay | 0.0025 | |
| Repurposed Drug | Lifitegrast | PA Endonuclease (PAN) | Gel-based Assay | 32.82 |
Note: The data presented is for comparative purposes and is derived from various experimental systems and conditions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of influenza A endonuclease inhibitors.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is designed to identify and characterize compounds that bind to the active site of the influenza A endonuclease (PAN).
Principle: The assay measures the change in polarization of a fluorescently labeled probe that binds to the PAN protein. Small, unbound probes tumble rapidly in solution, resulting in low polarization. When bound to the larger PAN protein, the probe's tumbling is restricted, leading to an increase in polarization. Competitor compounds that displace the probe from the active site will cause a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant influenza A PAN protein.
-
Fluorescein-labeled probe with known affinity for the PAN active site.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 2 mM DTT.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Add PAN protein and the fluorescent probe to the wells of a black, low-volume 384-well plate.
-
Add test compounds at varying concentrations.
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
The 50% inhibitory concentration (IC50) is calculated by fitting the data to a four-parameter logistic equation. The IC50 values can be converted to binding affinity (Ki) using the Cheng-Prusoff equation.
-
Gel-Based Endonuclease Activity Assay
This assay directly measures the enzymatic activity of the PAN endonuclease by monitoring the cleavage of a nucleic acid substrate.
Principle: The endonuclease activity of PAN is detected by its ability to digest a single-stranded DNA or RNA substrate into smaller fragments. The results are visualized by agarose gel electrophoresis.
Protocol:
-
Reagents:
-
Purified recombinant influenza A PAN protein.
-
Single-stranded DNA (e.g., M13mp18) or a fluorescently labeled RNA oligonucleotide as the substrate.
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM MnCl₂, 5 mM DTT.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Incubate PAN protein with varying concentrations of the test compound for 30 minutes at room temperature.
-
Initiate the reaction by adding the nucleic acid substrate.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products by agarose gel electrophoresis and visualize with a suitable nucleic acid stain.
-
-
Data Analysis:
-
The intensity of the intact substrate band is quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the endonuclease activity by 50%.
-
Signaling Pathway and Experimental Workflow
Influenza A Virus "Cap-Snatching" Mechanism
The influenza A virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome. The endonuclease activity resides in the N-terminal domain of the PA subunit (PAN). For viral mRNA synthesis, the RdRp employs a unique "cap-snatching" mechanism. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease cleaves the host mRNA 10-13 nucleotides downstream. This capped fragment then serves as a primer for the PB1 subunit to initiate transcription of the viral RNA template. Inhibition of the PA endonuclease activity is a key strategy to disrupt viral replication.
Caption: The "Cap-Snatching" mechanism of influenza A virus and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel influenza endonuclease inhibitor involves a series of sequential assays, starting from high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the discovery and characterization of influenza endonuclease inhibitors.
References
- 1. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to the Independent Verification of the Synthesis and Purity of BH3-Domain Peptides (BHP)
For researchers and drug development professionals, the synthesis and purity of therapeutic peptides are of paramount importance. This guide provides a comprehensive overview of the independent verification of a specific class of peptides known as BH3-domain peptides (BHP). These peptides are designed to mimic the BH3 domain of pro-apoptotic proteins and are a focal point in cancer research. We will objectively compare the performance of this compound with alternative therapies and provide the supporting experimental data and protocols necessary for their evaluation.
Understanding BH3-Domain Peptides (this compound)
BH3-domain peptides are synthetic peptides that replicate the function of the BH3 domain found in pro-apoptotic proteins such as Bax and Bak. In healthy cells, the activity of these pro-apoptotic proteins is held in check by anti-apoptotic proteins from the Bcl-2 family. In many cancers, the overexpression of these anti-apoptotic proteins leads to the suppression of programmed cell death (apoptosis), contributing to tumor survival. BH3-domain peptides are designed to bind to and inhibit these anti-apoptotic proteins, thereby reactivating the apoptotic pathway in cancer cells.[1][2][3][4][5][6]
Synthesis of BH3-Domain Peptides
The primary method for synthesizing BH3-domain peptides is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8] The process is typically automated and utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the alpha-amino group of the incoming amino acid.[7]
General SPPS Workflow:
-
Resin Preparation: The process begins with a solid support resin, to which the first amino acid is attached.
-
Deprotection: The protecting group (Fmoc) on the N-terminus of the attached amino acid is removed.
-
Coupling: The next amino acid, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: Excess reagents are washed away.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin support, and all remaining protecting groups are removed.
-
Purification: The crude peptide is then purified to the desired level.
Independent Verification of Purity
The purity of a synthesized BH3-domain peptide is critical for its biological activity and for ensuring reproducible experimental results. Several analytical techniques are employed to verify the purity and identity of synthetic peptides.
| Analytical Technique | Principle of Operation | Information Provided | Typical Performance Metrics |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For peptides, Reverse-Phase HPLC (RP-HPLC) is standard.[9][10][11][12][13][14] | Purity of the peptide, detection of impurities (e.g., truncated or modified sequences). | Purity expressed as a percentage (e.g., >95%, >98%).[13][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Common techniques include MALDI-TOF and ESI-MS.[9][10][11][12][13] | Confirms the molecular weight of the peptide, verifying its identity. | Accuracy of mass determination (typically within a few Daltons). |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[9][10][12] | Determines the amino acid composition and the net peptide content. | Quantitative measurement of each amino acid. |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary tube.[11][13] | High-resolution separation of charged peptide species. | High separation efficiency and resolution. |
Experimental Protocols for Key Purity Verification Experiments
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the synthesized BH3-domain peptide.
-
Materials:
-
Synthesized and lyophilized BH3-domain peptide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile.
-
Trifluoroacetic acid (TFA).
-
C18 reverse-phase HPLC column.
-
-
Protocol:
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Dissolve a small amount of the lyophilized peptide in Mobile Phase A.
-
Inject the sample into the HPLC system equipped with a C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and identity of the synthesized BH3-domain peptide.
-
Materials:
-
Purified BH3-domain peptide.
-
Appropriate matrix for MALDI-TOF (e.g., sinapinic acid) or solvent for ESI-MS.
-
-
Protocol (MALDI-TOF):
-
Dissolve the peptide in a suitable solvent.
-
Mix the peptide solution with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide.
-
Comparison with Alternative Therapies: BH3-Mimetic Small Molecules
While BH3-domain peptides are potent inhibitors of anti-apoptotic proteins, their therapeutic application can be limited by factors such as cell permeability and in vivo stability. As an alternative, a significant amount of research has focused on the development of small-molecule BH3 mimetics.
| Feature | BH3-Domain Peptides (this compound) | Small-Molecule BH3 Mimetics (e.g., Venetoclax, Navitoclax) |
| Mechanism of Action | Directly mimic the BH3 domain to bind to and inhibit anti-apoptotic Bcl-2 family proteins.[1][2][3][4][5][6] | Bind to the same hydrophobic groove on anti-apoptotic proteins as BH3 domains, but with a non-peptidic chemical structure.[1][2][4][5][6][15][16] |
| Specificity | Can be designed to target specific Bcl-2 family members with high affinity. | Specificity varies by compound; some are pan-Bcl-2 inhibitors, while others are selective for specific members (e.g., Venetoclax for Bcl-2).[6] |
| Cell Permeability | Generally low, often requiring modifications or delivery systems to enter cells. | Generally higher, designed for better oral bioavailability and cell penetration. |
| In Vivo Stability | Susceptible to proteolytic degradation, leading to a shorter half-life. | More stable in vivo with longer half-lives. |
| Development Stage | Primarily in preclinical and clinical research. | Several compounds are FDA-approved and in clinical use (e.g., Venetoclax).[4] |
Signaling Pathway of BH3-Domain Peptides
The therapeutic action of BH3-domain peptides is centered on the intrinsic pathway of apoptosis. The following diagram illustrates this signaling cascade.
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the BCL2 Family: Advances and Challenges in BH3 Mimetic-Based Therapies [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. How Sethera Harnesses A Promiscuous Enzyme To Make Recombinant Peptides [bioprocessonline.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biosynth.com [biosynth.com]
- 13. gencefebio.com [gencefebio.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial apoptosis and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
assessing the reproducibility of experiments with 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental data for 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one and related pyridazinone derivatives, offering a framework for assessing reproducibility and designing robust future studies.
Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] This guide will delve into the common experimental protocols used to evaluate these activities and present a comparison of the performance of various pyridazinone derivatives.
Comparative Analysis of Biological Activity
To provide a quantitative basis for comparison, the following tables summarize the reported biological activities of several pyridazinone derivatives from various studies. This data can help researchers gauge the potential efficacy of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one and design experiments with appropriate positive controls and expected outcome ranges.
Cytotoxicity and Antiproliferative Activity
The anticancer potential of pyridazinone derivatives is a significant area of investigation. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) are common metrics used to quantify a compound's potency.
Table 1: Cytotoxicity of Pyridazinone Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Pyr-1 | CEM (Leukemia) | DNS | CC50: 0.08 | [2] |
| Pyr-1 | HL-60 (Leukemia) | DNS | CC50: 0.12 | [2] |
| Pyr-1 | MDA-MB-231 (Breast) | DNS | CC50: 0.25 | [2] |
| Pyr-1 | A-549 (Lung) | DNS | CC50: 0.32 | [2] |
| Compound 12 | AGS (Gastric) | MTT | IC50: 15.3 | [3] |
| Compound 22 | AGS (Gastric) | MTT | IC50: 12.8 | [3] |
| Compound 4e | HePG2 (Liver) | MTT | IC50: 4.87 | |
| Compound 4f | HCT-116 (Colon) | MTT | IC50: 5.21 | |
| Compound 4m | MCF-7 (Breast) | MTT | IC50: 6.11 |
DNS: Differential Nuclear Staining Assay; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay.
Antimicrobial Activity
Several pyridazinone derivatives have been investigated for their ability to inhibit the growth of bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.
Table 2: Antimicrobial Activity of Pyridazinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Enterobacter hormaechei | 31.25 | [4] |
| Compound 5 | Acinetobacter baumannii | 31.25 | [4] |
| Compound 11 | Acinetobacter baumannii | 31.25 | [4] |
| Compound 1 | Candida albicans | <8 | [4] |
| Compound 1 | Candida tropicalis | <8 | [4] |
| Compound 8 | Candida parapsilosis | <8 | [4] |
| Compound IIIa | S. pyogenes | Not specified | |
| Compound IIIa | E. coli | Not specified |
Key Experimental Protocols
Reproducibility is intrinsically linked to the detailed and consistent application of experimental methods. Below are summaries of common protocols used in the evaluation of pyridazinone derivatives.
General Synthesis of Pyridazinone Derivatives
The synthesis of pyridazinone derivatives often follows a common pathway involving the condensation of a β-aroylpropionic acid with a hydrazine derivative.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay:
This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Quantify the amount of LDH released and express it as a percentage of the total LDH from lysed control cells.
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: Prepare a serial dilution of the pyridazinone derivative in a 96-well microtiter plate with appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Some pyridazinone derivatives have been shown to induce apoptosis in cancer cells.
Some studies suggest that certain pyridazinone derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[2] Additionally, inhibition of the proteasome, leading to an accumulation of poly-ubiquitinated proteins, has been identified as another potential mechanism of action.[2]
Conclusion
While a direct assessment of the reproducibility of experiments with 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one is not currently possible from the existing literature, this guide provides a comparative framework based on data from structurally related pyridazinone derivatives. By utilizing the provided tables of quantitative data and detailed experimental protocols, researchers can design more robust and reproducible experiments. The presented workflows and signaling pathways offer a conceptual foundation for investigating this promising class of compounds. Adherence to detailed and standardized protocols, along with the use of appropriate controls and orthogonal assays, will be critical in generating high-quality, reproducible data in future studies of 5-(5-bromo-2-hydroxy-phenyl)-2-phenyl-2H-pyridazin-3-one and other novel pyridazinone derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of BHP-Containing Products in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of products containing BHP, such as this compound Polyester, based on established safety protocols and regulatory guidelines. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Understanding the Hazards
Before initiating any disposal process, it is crucial to understand the hazards associated with the specific this compound-containing product in use. The Safety Data Sheet (SDS) is the primary source for this information. For example, this compound Polyester is classified as a flammable liquid and vapor, a skin irritant, and may cause serious eye irritation.[1]
Key Hazard Information for this compound Polyester:
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin Irritation | Category 2 | Causes skin irritation. Wear protective gloves and clothing.[1] |
| Eye Irritation | Category 2 | Causes serious eye irritation. Wear eye and face protection.[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs through prolonged or repeated exposure.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound-containing products. This procedure should be conducted in a well-ventilated area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the following PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat or protective clothing
2. Waste Segregation and Containment:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other incompatible waste streams.
-
-
Solid Waste:
-
Contaminated materials such as gloves, absorbent pads, and empty product containers should be collected in a separate, labeled hazardous waste bag or container.
-
Do not dispose of these materials in the regular trash.
-
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[1]
-
Ventilate the area.
-
Contain the spill using an absorbent material such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not discharge this compound-containing waste into drains, watercourses, or onto the ground.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound-containing waste.
Caption: Workflow for the safe disposal of this compound-containing waste.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound-containing products, thereby fostering a culture of safety and environmental stewardship. Always refer to the specific Safety Data Sheet for the product you are using for the most accurate and comprehensive information.
References
Essential Safety and Handling Guide for Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Butylated Hydroxytoluene (BHT) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Exposure Control
Butylated Hydroxytoluene is a combustible solid that can form explosive mixtures with air upon intense heating. While not classified as a carcinogen, it is very toxic to aquatic life with long-lasting effects. Minimizing dust generation and accumulation during handling is critical.[1]
Occupational Exposure Limits:
| Jurisdiction | Value |
| ACGIH TLV | 2 mg/m³ TWA (inhalable fraction and vapor) |
| NIOSH REL | 10 mg/m³ TWA |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling BHT to prevent skin contact, eye damage, and respiratory irritation.
| Protection Type | Specification |
| Eye/Face Protection | Safety goggles with side-shields. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved particulate respirator is necessary when dust is generated. Use under a fume hood.[1] |
Safe Handling and Storage Workflow
Proper handling and storage are paramount to maintaining the stability of BHT and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling and storage of BHT.
Accidental Release Measures
In the event of a BHT spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure the area is well-ventilated.[2]
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Wear appropriate PPE.[3] Mechanically recover the spilled product by sweeping or shoveling it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Clean-up: Clean the affected area thoroughly.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1]
Disposal Plan
BHT waste is considered hazardous and must be disposed of accordingly.
Caption: Procedural steps for the proper disposal of BHT waste.
Dispose of BHT and its container as hazardous waste in accordance with local, regional, and national regulations.[2] Do not allow the product to be released into the environment.
First Aid Measures
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse out with plenty of water.
-
After Ingestion: If swallowed, seek medical advice immediately and show the container or label.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
